BL-918
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-N-(2,4-difluorophenyl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F8N3OS/c24-15-6-7-18(17(25)11-15)33-20(35)19(12-4-2-1-3-5-12)34-21(36)32-16-9-13(22(26,27)28)8-14(10-16)23(29,30)31/h1-11,19H,(H,33,35)(H2,32,34,36)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBWQANRZRCMMD-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=C(C=C(C=C2)F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)NC2=C(C=C(C=C2)F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F8N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2101517-69-3 | |
| Record name | (2R)-2-({[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N-(2,4-difluorophenyl)-2-phenylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BL-918 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L84SG8RV6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BL-918
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: BL-918 is a potent, orally active small-molecule activator of UNC-51-like kinase 1 (ULK1), a critical initiating enzyme in the autophagy pathway.[1][2][3][4] It has demonstrated therapeutic potential in preclinical models of several neurodegenerative diseases, including Parkinson's Disease (PD) and Amyotrophic Lateral Sclerosis (ALS), primarily by inducing cytoprotective autophagy.[2][5][6][7] This document provides a comprehensive overview of the molecular mechanism, pharmacological data, and experimental basis for the action of BL-918.
Core Mechanism: ULK1 Activation and Autophagy Induction
BL-918 directly targets and activates ULK1, the sole serine-threonine kinase responsible for initiating the autophagy cascade.[7] This activation leads to a series of downstream events culminating in the formation of autophagosomes, which sequester and degrade cellular waste, including misfolded protein aggregates and damaged organelles.
Key Molecular Events:
-
Direct Binding and Activation: BL-918 binds to ULK1 with high affinity.[1][3] This interaction allosterically activates the kinase.
-
Phosphorylation Modulation: Treatment with BL-918 leads to a specific phosphorylation pattern on ULK1 that is consistent with its activation. It elevates the phosphorylation of ULK1 at Serine 317 (Ser317) and Serine 555 (Ser555) while decreasing phosphorylation at Serine 757 (Ser757), an inhibitory site.[1][8]
-
ULK Complex Engagement: The cytoprotective effect of BL-918 is exerted through its targeting of the ULK complex.[1][9]
-
Induction of Autophagy Markers: In cellular models, BL-918 treatment time-dependently increases the expression of key autophagy markers such as LC3-II and Beclin-1, while reducing levels of the selective autophagy substrate p62/SQSTM1.[1]
Quantitative Pharmacological Data
The potency and binding affinity of BL-918 for its target, ULK1, have been characterized through various assays.
| Parameter | Value | Assay Type | Reference |
| EC50 | 24.14 nM | ADP-based kinase assay | [1][3][8][9] |
| Kd | 0.719 µM | Cell-free binding assay | [1][3] |
Signaling Pathways Modulated by BL-918
BL-918's activation of ULK1 initiates a cascade of events integral to cellular homeostasis and neuroprotection.
The primary mechanism of BL-918 is the activation of the ULK1 complex, which is the first step in the formation of the phagophore, the precursor to the autophagosome.
Caption: BL-918 activates the ULK1 complex, initiating the autophagy cascade.
In addition to general autophagy, BL-918 has been shown to promote mitophagy—the selective degradation of damaged mitochondria—through the ULK1/PINK1/Parkin signaling pathway. This is particularly relevant for its neuroprotective effects in diseases like Parkinson's.[10][11][12]
Caption: BL-918 promotes mitophagy via the PINK1/Parkin and ULK1 pathways.
Experimental Protocols
The characterization of BL-918's mechanism of action relies on several key experimental methodologies.
-
Objective: To determine the direct effect of BL-918 on ULK1 kinase activity.
-
Methodology: An ADP-based kinase assay is used. Recombinant ULK1 enzyme is incubated with a substrate (e.g., myelin basic protein) and ATP in the presence of varying concentrations of BL-918. The production of ADP, which is directly proportional to kinase activity, is measured using a luminescence-based detection system. The concentration of BL-918 that produces 50% of the maximal enzyme activation (EC50) is calculated.[8]
-
Objective: To measure the induction of autophagy in a cellular context.
-
Methodology:
-
Cell Culture: Neuron-like cells (e.g., SH-SY5Y) are cultured under standard conditions.[1][7]
-
Treatment: Cells are treated with BL-918 (e.g., 5 µM) for various time points (e.g., 6-36 hours).[1]
-
Western Blotting: Cell lysates are collected and subjected to SDS-PAGE and Western blot analysis. Membranes are probed with antibodies against key autophagy markers:
-
LC3B: To detect the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
-
p62/SQSTM1: To measure its degradation, indicating autophagic flux.
-
Beclin-1: To assess the status of the phagophore nucleation complex.
-
Phospho-ULK1 (Ser317, Ser555, Ser757): To confirm target engagement and activation status.[1][8]
-
-
-
Objective: To evaluate the therapeutic efficacy of BL-918 in an animal model of Parkinson's Disease.
-
Methodology:
-
Animal Model: A mouse model of PD is induced by the administration of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[7][8]
-
Dosing Regimen: BL-918 is administered to mice via oral gavage at specified doses (e.g., 20, 40, or 80 mg/kg/day) starting before and continuing during the MPTP treatment period.[1]
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod and pole test to measure coordination and motor impairment.[7]
-
Neurochemical Analysis: Post-mortem analysis of brain tissue (specifically the striatum) is performed to measure levels of dopamine (DA) and its metabolites (DOPAC, HVA) using high-performance liquid chromatography (HPLC).[1]
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss in the substantia nigra and striatum.[8]
-
Caption: Workflow for evaluating BL-918 efficacy in a Parkinson's model.
Therapeutic Potential and Future Directions
BL-918's mechanism as a ULK1 activator positions it as a promising therapeutic candidate for neurodegenerative diseases characterized by protein aggregation and mitochondrial dysfunction. Studies have demonstrated its ability to clear toxic SOD1 aggregates in models of ALS and protect dopaminergic neurons in models of PD.[5][6][7] Furthermore, its neuroprotective effects have been observed in models of subarachnoid hemorrhage by reducing oxidative stress.[10]
Future research should focus on its pharmacokinetic and pharmacodynamic profiles in larger animal models, long-term safety assessments, and the potential for combination therapies. The ability of BL-918 to cross the blood-brain barrier and engage its target in vivo makes it a compelling candidate for further clinical development.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. abmole.com [abmole.com]
- 5. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-Molecule Activator of UNC-51-Like Kinase 1 (ULK1) That Induces Cytoprotective Autophagy for Parkinson's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BL-918 alleviates oxidative stress in rats after subarachnoid hemorrhage by promoting mitophagy through the ULK1/PINK1/Parkin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
BL-918: A Potent Activator of ULK1 for Therapeutic Induction of Autophagy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BL-918 has emerged as a significant small molecule activator of UNC-51-like kinase 1 (ULK1), a serine/threonine kinase that plays a pivotal role in the initiation of the autophagy pathway. By directly targeting and activating ULK1, BL-918 promotes cytoprotective autophagy, a cellular process critical for the degradation and recycling of damaged organelles and misfolded proteins. This mechanism of action has positioned BL-918 as a promising therapeutic candidate for a range of neurodegenerative diseases, including Parkinson's Disease (PD) and Amyotrophic Lateral Sclerosis (ALS), as well as other conditions linked to impaired autophagy. This technical guide provides a comprehensive overview of BL-918, including its biochemical and cellular activity, detailed experimental protocols for its evaluation, and a summary of its therapeutic potential based on preclinical studies.
Introduction
Autophagy is an essential cellular homeostatic process. Its dysregulation is implicated in the pathogenesis of numerous human diseases. ULK1, the mammalian ortholog of the yeast Atg1, is a key upstream regulator of the autophagy cascade. The activation of ULK1 initiates a signaling cascade leading to the formation of the autophagosome. Consequently, small molecule activators of ULK1 are of significant interest for therapeutic development.
BL-918 (also reported as compound 33i) is a potent and orally active activator of ULK1.[1] It has been shown to induce autophagy in a ULK1-dependent manner, offering a cytoprotective effect in various disease models. This document serves as a technical resource for researchers and drug development professionals interested in the investigation and application of BL-918.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for BL-918, providing a concise overview of its potency and activity in various experimental settings.
Table 1: In Vitro Activity of BL-918
| Parameter | Value | Cell Line/System | Reference |
| EC50 (ULK1 activation) | 24.14 nM | In vitro kinase assay | [1] |
| Binding Affinity (KD) | 0.719 µM | ULK1 protein | [1] |
| Effective Concentration (Autophagy Induction) | 5 µM | Neuron-Like SH-SY5Y cells | [1] |
| Effective Concentration (Cytoprotection) | 0.5-50 µM | MPP+-treated SH-SY5Y cells | [1] |
| Effective Concentration (Autophagy Induction) | 5, 10 µM | hSODG93A-NSC34 cells | [2] |
Table 2: In Vivo Efficacy of BL-918
| Animal Model | Dosing Regimen | Key Findings | Reference |
| MPTP-induced Parkinson's Disease (mice) | 20, 40, or 80 mg/kg/day (oral gavage) | Attenuated the loss of dopamine and its metabolites | [1] |
| SODG93A Amyotrophic Lateral Sclerosis (mice) | 40, 80 mg/kg, b.i.d. (intragastric) | Prolonged lifespan and improved motor function | [2] |
| Subarachnoid Hemorrhage (rats) | Intraperitoneal injection (dose not specified) | Improved neurological function, reduced brain water content | [3] |
Mechanism of Action
BL-918 exerts its biological effects by directly activating ULK1. This activation initiates the autophagy signaling cascade. The proposed mechanism involves:
-
Direct Binding to ULK1: BL-918 binds to the ULK1 protein with high affinity.[1] Site-directed mutagenesis studies have identified key amino acid residues (Arg18, Lys50, Asn86, and Tyr89) in the ULK1 binding pocket that are crucial for this interaction.[4]
-
Modulation of ULK1 Phosphorylation: BL-918 treatment leads to a time-dependent increase in the phosphorylation of ULK1 at activating sites (Ser317 and Ser555) and a decrease in phosphorylation at the inhibitory site (Ser757).[1]
-
Induction of the ULK Complex: The activation of ULK1 by BL-918 promotes the formation of the ULK complex, which is essential for the initiation of autophagy.[4]
-
Downstream Autophagy Activation: Activated ULK1 phosphorylates downstream components of the autophagy machinery, leading to increased levels of LC3-II and Beclin-1, and the degradation of p62/SQSTM1, all key markers of autophagy induction.[1]
Signaling Pathways and Experimental Workflows
BL-918 Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which BL-918 activates ULK1 and induces autophagy.
Experimental Workflow: In Vitro Evaluation of BL-918
The diagram below outlines a typical experimental workflow for assessing the in vitro activity of BL-918.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of BL-918.
Chemical Synthesis of BL-918
A detailed, step-by-step synthesis protocol for BL-918 (compound 33i) is not publicly available in the reviewed literature. The primary publication by Ouyang et al. (2018) in the Journal of Medicinal Chemistry refers to its synthesis as part of a series of compounds, but the specific experimental details are likely contained within the supplementary information which could not be retrieved. The general synthesis would likely involve standard organic chemistry reactions to construct the substituted pyridine and benzamide moieties followed by a Sonogashira coupling to link the two fragments.
In Vitro ULK1 Kinase Assay
The specific protocol used to determine the EC50 of BL-918 in the primary literature is not detailed. However, a general protocol using a commercially available kit, such as the ADP-Glo™ Kinase Assay, can be adapted.
-
Reagents: Recombinant human ULK1 enzyme, ULK1 substrate (e.g., myelin basic protein), ATP, kinase assay buffer, ADP-Glo™ Reagent, and Kinase Detection Reagent.
-
Procedure: a. Prepare a reaction mixture containing the ULK1 enzyme, substrate, and assay buffer. b. Add serial dilutions of BL-918 to the reaction mixture. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a luminometer after the addition of the ADP-Glo™ and Kinase Detection Reagents. f. Calculate the EC50 value by plotting the luminescence signal against the log of the BL-918 concentration.
Cell Culture and Treatment
-
Cell Lines: SH-SY5Y human neuroblastoma cells or hSODG93A-NSC34 motor neuron-like cells.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
BL-918 Treatment: Prepare a stock solution of BL-918 in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.5, 5, 10, 50 µM) for treatment. Ensure the final DMSO concentration is below 0.1%.
Western Blot Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-polyacrylamide gels and transfer them to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include: anti-phospho-ULK1 (Ser317, Ser555, Ser757), anti-ULK1, anti-LC3B, anti-p62/SQSTM1, and anti-β-actin (as a loading control). c. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. d. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Animal Studies
-
Animal Models:
-
Parkinson's Disease: Male C57BL/6 mice are treated with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce dopaminergic neurodegeneration.
-
Amyotrophic Lateral Sclerosis: SOD1-G93A transgenic mice are used as a model for ALS.
-
-
BL-918 Administration:
-
Formulation: For oral gavage, BL-918 can be formulated in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) or a mixture of DMSO and corn oil.
-
Dosing: Administer BL-918 at doses ranging from 20 to 80 mg/kg/day.
-
-
Behavioral Assessments:
-
Rotarod Test: To assess motor coordination and balance.
-
Open Field Test: To evaluate locomotor activity.
-
-
Post-mortem Analysis:
-
Immunohistochemistry: Analyze brain sections for markers of neurodegeneration (e.g., tyrosine hydroxylase for dopaminergic neurons) and autophagy.
-
HPLC: Measure levels of neurotransmitters and their metabolites (e.g., dopamine, DOPAC, HVA) in brain tissue.
-
Therapeutic Potential and Future Directions
The preclinical data strongly suggest that BL-918 holds significant therapeutic potential for neurodegenerative diseases characterized by autophagic dysfunction. Its ability to cross the blood-brain barrier and induce cytoprotective autophagy in the central nervous system makes it a compelling candidate for further development.
Future research should focus on:
-
Pharmacokinetics and Pharmacodynamics: Detailed studies to optimize dosing regimens and understand the exposure-response relationship.
-
Safety and Toxicology: Comprehensive evaluation of the long-term safety profile of BL-918.
-
Efficacy in other Disease Models: Exploring the therapeutic potential of BL-918 in other neurodegenerative disorders and diseases linked to impaired autophagy.
-
Combination Therapies: Investigating the synergistic effects of BL-918 with other therapeutic agents.
Conclusion
BL-918 is a potent and specific activator of ULK1 that effectively induces cytoprotective autophagy. The robust preclinical evidence supports its continued investigation as a potential therapeutic agent for a variety of debilitating diseases. This technical guide provides a foundational resource for researchers to design and execute further studies to fully elucidate the therapeutic utility of this promising small molecule.
References
The Discovery and Synthesis of BL-918: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BL-918, also identified as compound 33i, is a potent and orally active small-molecule activator of UNC-51-like kinase 1 (ULK1), a critical initiator of autophagy. Discovered through structure-based drug design, BL-918 has emerged as a promising therapeutic candidate for neurodegenerative diseases, including Parkinson's Disease (PD) and Amyotrophic Lateral Sclerosis (ALS). This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of BL-918, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
Discovery and Rationale
BL-918 was identified through a targeted effort to develop activators of ULK1, a serine/threonine kinase that plays a pivotal role in the initiation of the autophagic process. Autophagy is a cellular degradation and recycling pathway essential for clearing misfolded proteins and damaged organelles, the accumulation of which is a hallmark of many neurodegenerative disorders. By activating ULK1, BL-918 promotes cytoprotective autophagy, thereby offering a potential therapeutic strategy to mitigate neuronal damage in diseases like PD and ALS.
Synthesis of BL-918
While the precise, proprietary synthesis protocol for BL-918 is not publicly detailed, its 1,4-dihydropyridine core strongly suggests its synthesis via a modified Hantzsch reaction. This classical multi-component reaction provides a straightforward and efficient route to this class of compounds.
Proposed Synthesis Route: Modified Hantzsch Dihydropyridine Synthesis
The synthesis of BL-918 would likely involve the one-pot condensation of a substituted benzaldehyde, two equivalents of a β-ketoester, and an ammonia source.
Reaction Scheme:
A plausible synthetic route would involve:
-
Reactants:
-
A substituted aromatic aldehyde.
-
Two equivalents of a β-ketoester (e.g., ethyl acetoacetate or a related dicarbonyl compound).
-
An ammonia source, such as ammonium acetate or aqueous ammonia.
-
-
Catalyst and Solvent: The reaction can be performed under various conditions, including solvent-free, or using solvents such as ethanol or water, and can be catalyzed by acids or bases.
-
Reaction Conditions: The mixture is typically heated to allow for the condensation and cyclization to form the dihydropyridine ring.
-
Purification: The resulting solid product is then purified, commonly by recrystallization from a suitable solvent like ethanol.
Quantitative Data
The following tables summarize the key quantitative data reported for BL-918.
| Parameter | Value | Description |
| EC50 | 24.14 nM | Potency for ULK1 activation in vitro.[1] |
| KD | 0.719 μM | Binding affinity for ULK1.[1] |
| Molecular Weight | 533.08 g/mol | Chemical property of BL-918.[2] |
Table 1: In Vitro Activity of BL-918
| Animal Model | Dosage | Route of Administration | Key Findings |
| Rat | 50 mg/kg | Intragastric/Intravenous | Pharmacokinetic profiling, detection of BL-918 and its metabolites (M8 and M10) in the brain and spinal cord.[1][2] |
| SODG93A Mice (ALS Model) | 40 and 80 mg/kg, twice daily | Intragastric | Dose-dependent increase in lifespan, improved motor function, and enhanced clearance of SOD1 aggregates.[2] |
| MPTP Mice (PD Model) | 20, 40, or 80 mg/kg/day | Oral gavage | Attenuated the loss of dopamine and its metabolites.[1] |
Table 2: In Vivo Efficacy of BL-918
Signaling Pathways and Mechanism of Action
BL-918 exerts its neuroprotective effects primarily through the activation of autophagy, a process initiated by the ULK1 complex. In the context of mitochondrial dysfunction, a common feature in neurodegenerative diseases, BL-918 has also been shown to activate the PINK1/Parkin-mediated mitophagy pathway.
ULK1-Mediated Autophagy Induction
Caption: BL-918 activates ULK1 to induce autophagy.
PINK1/Parkin-Mediated Mitophagy
Caption: BL-918 promotes PINK1/Parkin-mediated mitophagy.
Experimental Protocols
In Vitro Autophagy Induction in Neuronal Cells
This protocol describes the treatment of a neuronal cell line to assess BL-918-induced autophagy.
Caption: Experimental workflow for in vitro autophagy assessment.
Detailed Methodology:
-
Cell Culture: Culture hSODG93A-NSC34 cells in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Once cells reach 70-80% confluency, treat them with BL-918 at final concentrations of 5 µM and 10 µM.[2][3] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with primary antibodies against LC3 and p62/SQSTM1 overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and quantify the band intensities. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagy.[4]
-
In Vivo Efficacy in a Mouse Model of ALS
This protocol outlines the administration of BL-918 to the SODG93A transgenic mouse model of ALS.
Detailed Methodology:
-
Animal Model: Use SODG93A transgenic mice, a well-established model for ALS.[5][6][7][8][9]
-
Drug Administration:
-
Monitoring:
-
Monitor the mice for disease onset, progression, and survival.
-
Assess motor function regularly using tests such as the rotarod and grip strength tests.
-
-
Tissue Collection and Analysis:
-
At the study endpoint, collect brain and spinal cord tissues.
-
Analyze the tissues for levels of SOD1 aggregates, autophagy markers (LC3 and p62), and neuronal markers by Western blotting and immunohistochemistry.
-
In Vivo Efficacy in a Mouse Model of Parkinson's Disease
This protocol details the use of BL-918 in the MPTP-induced mouse model of Parkinson's Disease.
Detailed Methodology:
-
Animal Model: Use C57BL/6 mice and induce parkinsonism by intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[10][11][12][13][14]
-
Drug Administration:
-
Administer BL-918 by oral gavage at doses of 20, 40, or 80 mg/kg/day.[1]
-
Treatment can be initiated prior to or concurrently with MPTP administration.
-
Include MPTP-only and vehicle control groups.
-
-
Behavioral Assessment:
-
Evaluate motor coordination and function using tests like the open field test and rotarod test.
-
-
Neurochemical and Histological Analysis:
-
Measure dopamine and its metabolites (DOPAC and HVA) in the striatum using HPLC.
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to assess the extent of dopaminergic neuron loss.
Conclusion
BL-918 is a novel and potent activator of ULK1-mediated autophagy with significant therapeutic potential for neurodegenerative diseases. Its discovery through rational drug design and its demonstrated efficacy in preclinical models of Parkinson's Disease and ALS underscore the promise of targeting autophagy as a neuroprotective strategy. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in furthering the investigation of BL-918 and related compounds. Further studies are warranted to fully elucidate its clinical potential.
References
- 1. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. scantox.com [scantox.com]
- 6. researchgate.net [researchgate.net]
- 7. SOD1-G93A Transgenic ALS Mouse Model - Neurology CRO - InnoSer [innoserlaboratories.com]
- 8. Optimised and Rapid Pre-clinical Screening in the SOD1G93A Transgenic Mouse Model of Amyotrophic Lateral Sclerosis (ALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of early pathogenesis in the SOD1G93A mouse model of ALS: part I, background and methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 14. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
BL-918's Role in Inducing Autophagy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BL-918 is a potent, orally active small-molecule activator of UNC-51-like kinase 1 (ULK1), a serine-threonine kinase that plays a pivotal role in the initiation of autophagy.[1] This technical guide provides an in-depth overview of BL-918's mechanism of action, focusing on its ability to induce cytoprotective autophagy. The document summarizes key quantitative data, details experimental protocols for assessing its activity, and illustrates the core signaling pathways involved. This information is intended to support further research and development of BL-918 as a potential therapeutic agent for neurodegenerative diseases such as Parkinson's disease (PD) and Amyotrophic Lateral Sclerosis (ALS).[2][3]
Introduction to BL-918 and Autophagy
Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and long-lived proteins.[4] Dysfunctional autophagy is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders characterized by the accumulation of toxic protein aggregates.[3][5] BL-918, also referred to as compound 33i, was identified through structure-based drug design as a specific activator of ULK1, the initiating enzyme in the autophagy cascade.[1] By activating ULK1, BL-918 promotes the clearance of these aggregates, offering a promising therapeutic strategy.[3][5] It has demonstrated cytoprotective effects in various preclinical models of neurodegenerative diseases.[1][4]
Core Mechanism of Action: ULK1 Activation
BL-918 directly binds to and activates ULK1, leading to the initiation of the autophagy signaling cascade. This activation triggers a series of downstream events, including the formation of the ULK1 complex, phosphorylation of its substrates, and the subsequent nucleation and elongation of the autophagosome.
Signaling Pathway of BL-918-Induced Autophagy
The primary mechanism of BL-918 involves the direct activation of the ULK1 complex. This complex, consisting of ULK1, ATG13, FIP200, and ATG101, is a central regulator of autophagy. BL-918's activation of ULK1 leads to increased phosphorylation of ULK1 at activating sites (Ser317 and Ser555) and decreased phosphorylation at the mTOR-mediated inhibitory site (Ser757).[2][4] This activated ULK1 complex then phosphorylates downstream targets to initiate the formation of the autophagosome.
Caption: BL-918 directly activates the ULK1 complex, initiating autophagy.
In the context of mitochondrial quality control, BL-918 has also been shown to induce mitophagy through the PINK1/Parkin pathway.[6][7] This is particularly relevant in neurodegenerative diseases where mitochondrial dysfunction is a key pathological feature.
BL-918's Role in PINK1/Parkin-Mediated Mitophagy
BL-918 can trigger the accumulation of PINK1 on damaged mitochondria, which in turn recruits Parkin to initiate the engulfment of the dysfunctional mitochondria by autophagosomes.
Caption: BL-918 induces mitophagy via the PINK1/Parkin pathway.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of BL-918's activity from in vitro and in vivo studies.
Table 1: In Vitro Activity of BL-918
| Parameter | Value | Cell Line | Experimental Context | Reference |
| EC50 | 24.14 nM | - | ULK1 activation | [2] |
| Binding Affinity (KD) | 0.719 µM | - | Binding to ULK1 | [2] |
| Effective Concentration | 5 µM | Neuron-Like SH-SY5Y | Autophagy induction | [2] |
| Effective Concentration | 5, 10 µM | hSODG93A-NSC34 | Dose-dependent autophagy induction | [3][4] |
| Cytoprotective Concentration Range | 0.5-50 µM | Neuron-Like SH-SY5Y | Reversal of MPP+-induced cell death | [2] |
Table 2: In Vivo Activity of BL-918
| Parameter | Dosage | Animal Model | Outcome | Reference |
| Oral Gavage | 20, 40, 80 mg/kg/day | MPTP-induced PD mice | Attenuated loss of dopamine and its metabolites | [2] |
| Oral Gavage | 40, 80 mg/kg, b.i.d. | SODG93A ALS mice | Prolonged lifespan and improved motor function | [3][8] |
Table 3: Modulation of Autophagy Markers by BL-918 (5 µM for 6-36 hours)
| Protein Marker | Effect | Cell Line | Reference |
| LC3-II | Time-dependently elevated | Neuron-Like SH-SY5Y | [2] |
| Beclin-1 | Time-dependently elevated | Neuron-Like SH-SY5Y | [2] |
| Phosphorylated Beclin-1 | Time-dependently elevated | Neuron-Like SH-SY5Y | [2] |
| SQSTM1/p62 | Reduced | Neuron-Like SH-SY5Y | [2] |
| p-ULK1 (Ser317, Ser555) | Elevated | Neuron-Like SH-SY5Y | [2][4] |
| p-ULK1 (Ser757) | Decreased | Neuron-Like SH-SY5Y | [2][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for assessing the autophagic activity of BL-918.
In Vitro Autophagy Induction in SH-SY5Y Cells
Objective: To determine the effect of BL-918 on autophagy induction in a neuronal cell line.
Methodology:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing BL-918 at various concentrations (e.g., 0.5, 5, 10, 50 µM) or vehicle control (DMSO). Cells are incubated for specified time points (e.g., 6, 12, 24, 36 hours).
-
Western Blot Analysis:
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and incubated with primary antibodies against LC3, p62/SQSTM1, Beclin-1, p-ULK1 (Ser317, Ser555, Ser757), and a loading control (e.g., β-actin).
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an ECL detection system.
-
-
Immunofluorescence:
-
Cells are grown on coverslips and treated with BL-918.
-
Cells are fixed, permeabilized, and blocked.
-
Incubation with an anti-LC3 antibody is followed by a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
LC3 puncta are visualized and quantified using a confocal microscope.[4]
-
Experimental Workflow for In Vitro Autophagy Assay
Caption: Workflow for assessing BL-918-induced autophagy in vitro.
In Vivo Efficacy in a Parkinson's Disease Mouse Model
Objective: To evaluate the neuroprotective effects of BL-918 in an MPTP-induced mouse model of Parkinson's disease.
Methodology:
-
Animal Model: Male C57BL/6 mice are used. Parkinsonism is induced by intraperitoneal injection of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
-
Drug Administration: BL-918 is dissolved in a suitable vehicle (e.g., 10% DMSO, 90% Corn Oil) and administered by oral gavage at different doses (e.g., 20, 40, 80 mg/kg/day).[2] Treatment begins 2 days before the first MPTP injection and continues for 5 days after the last injection.[2]
-
Behavioral Testing: Motor function is assessed using tests such as the rotarod and open field tests.[9]
-
Neurochemical Analysis: Levels of dopamine and its metabolites (DOPAC, HVA) in the striatum are measured by HPLC.[2]
-
Immunohistochemistry: Brains are sectioned and stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.
-
Western Blot of Brain Tissue: Protein levels of autophagy markers (LC3-II, p62) and TH are analyzed in brain lysates.[9]
Conclusion
BL-918 is a well-characterized small-molecule activator of ULK1 that robustly induces autophagy. Its ability to promote the clearance of toxic protein aggregates and damaged mitochondria underscores its significant therapeutic potential for neurodegenerative diseases. The data presented in this guide, along with the detailed protocols, provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of BL-918. Future studies should continue to explore its long-term efficacy and safety profile in various disease models.
References
- 1. Small-Molecule Activator of UNC-51-Like Kinase 1 (ULK1) That Induces Cytoprotective Autophagy for Parkinson's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BL-918 alleviates oxidative stress in rats after subarachnoid hemorrhage by promoting mitophagy through the ULK1/PINK1/Parkin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. db.cngb.org [db.cngb.org]
- 9. researchgate.net [researchgate.net]
In Vitro Profile of BL-918: A Potent ULK1 Activator for Autophagy Induction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro studies on BL-918, a small molecule activator of UNC-51-like kinase 1 (ULK1). ULK1 is a critical serine/threonine kinase that initiates the autophagy pathway, a cellular process vital for clearing damaged organelles and protein aggregates. Dysregulation of autophagy is implicated in various neurodegenerative diseases, making ULK1 a compelling therapeutic target. BL-918 has emerged as a significant pharmacological tool for studying ULK1-mediated autophagy and holds therapeutic potential for conditions like Parkinson's disease and amyotrophic lateral sclerosis (ALS).[1][2][3]
Quantitative Analysis of BL-918 and ULK1 Interaction
Biochemical and cellular assays have been employed to quantify the potency and binding affinity of BL-918 towards ULK1. The following table summarizes the key quantitative data from in vitro studies.
| Parameter | Value | Assay Type | Source |
| EC50 | 24.14 nM | ADP-based kinase assay | [4][5][6] |
| Kd | 0.719 µM | Not specified | [4][6] |
Mechanism of Action: ULK1-Dependent Autophagy Induction
BL-918 exerts its biological effects by directly activating ULK1, which in turn initiates the autophagy cascade. In vitro studies in various cell lines, including neuron-like SH-SY5Y cells and hSODG93A-NSC34 cells, have demonstrated that BL-918 treatment leads to a dose-dependent induction of ULK1-dependent autophagy.[2][4] This is evidenced by the increased expression of key autophagy markers such as LC3-II and Beclin-1, and the decreased levels of p62/SQSTM1, a protein that is degraded during autophagy.[4]
The activation of ULK1 by BL-918 involves the modulation of its phosphorylation status. Specifically, BL-918 treatment increases the phosphorylation of ULK1 at Serine 317 and Serine 555, while decreasing phosphorylation at Serine 757.[4]
Experimental Protocols
This section outlines detailed methodologies for key in vitro experiments to characterize the interaction between BL-918 and ULK1.
In Vitro ULK1 Kinase Assay
This assay is designed to measure the direct effect of BL-918 on the enzymatic activity of ULK1.
Materials:
-
Recombinant human ULK1 protein
-
Myelin Basic Protein (MBP) as a generic substrate
-
BL-918
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
25 µM cold ATP
-
SDS-PAGE gels
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing recombinant ULK1 and MBP in kinase buffer.
-
Add varying concentrations of BL-918 to the reaction mixture.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and cold ATP.
-
Incubate the reaction at 30°C for 30 minutes.[7]
-
Terminate the reaction by adding SDS loading buffer and heating at 95°C for 5 minutes.[7]
-
Separate the proteins by SDS-PAGE.
-
Visualize the phosphorylated MBP by autoradiography using a phosphorimager.[7]
-
Quantify the band intensities to determine the effect of BL-918 on ULK1 activity.
Cellular Autophagy Assay (Western Blot)
This protocol is used to assess the induction of autophagy in cells treated with BL-918.
Materials:
-
SH-SY5Y cells or other relevant cell line
-
Cell culture medium and supplements
-
BL-918
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies against LC3B, p62/SQSTM1, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed SH-SY5Y cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of BL-918 (e.g., 5-10 µM) for 6 to 36 hours.[2][4]
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the ratio of LC3-II to LC3-I and the levels of p62.
Visualizations
The following diagrams illustrate the signaling pathway of BL-918 and a typical experimental workflow.
Caption: BL-918 signaling pathway leading to cytoprotective autophagy.
Caption: General experimental workflow for in vitro and cellular assays.
References
- 1. Small-Molecule Activator of UNC-51-Like Kinase 1 (ULK1) That Induces Cytoprotective Autophagy for Parkinson's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. In vitro ULK1 kinase assay [bio-protocol.org]
BL-918: A Novel ULK1 Activator with Therapeutic Potential in Neurodegenerative Disease Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
BL-918 is a novel, orally active small-molecule activator of UNC-51-like kinase 1 (ULK1), a crucial initiator of autophagy.[1][2] Emerging research has highlighted its potential as a therapeutic agent for neurodegenerative diseases, primarily by enhancing the clearance of toxic protein aggregates and damaged mitochondria through the induction of cytoprotective autophagy. This technical guide provides a comprehensive overview of the preclinical data on BL-918, focusing on its mechanism of action, efficacy in various disease models, and detailed experimental protocols.
Core Mechanism of Action: ULK1-Dependent Autophagy Induction
BL-918 directly binds to and activates ULK1, a serine-threonine kinase that plays a pivotal role in the initiation of the autophagy cascade. This activation leads to a series of downstream events culminating in the formation of autophagosomes, which sequester and degrade cellular waste, including misfolded proteins and dysfunctional organelles.
Key Molecular Interactions and Effects:
-
Binding Affinity: BL-918 binds to ULK1 with a high affinity, with a reported dissociation constant (K D) of 0.719 μM.[1]
-
Enzymatic Activation: It acts as a potent ULK1 activator with an EC50 of 24.14 nM.[1]
-
Phosphorylation Events: Treatment with BL-918 leads to increased phosphorylation of ULK1 at Ser317 and Ser555, while decreasing phosphorylation at the inhibitory site, Ser757.[1]
-
Autophagy Marker Modulation: In neuronal cell lines, BL-918 treatment time-dependently increases the expression of key autophagy proteins such as LC3-II and Beclin-1, while reducing levels of the selective autophagy substrate SQSTM1/p62.[1]
Below is a diagram illustrating the core signaling pathway initiated by BL-918.
Efficacy in Preclinical Models of Neurodegenerative Diseases
BL-918 has demonstrated significant therapeutic effects in various in vitro and in vivo models of Parkinson's Disease (PD) and Amyotrophic Lateral Sclerosis (ALS).
Parkinson's Disease (PD) Models
In models of PD, BL-918 has been shown to protect dopaminergic neurons and improve motor function by clearing toxic α-synuclein aggregates and damaged mitochondria.
Table 1: Summary of BL-918 Efficacy in PD Models
| Model Type | Model Name | Treatment | Key Findings | Reference |
| In Vitro | MPP+-treated SH-SY5Y cells | 0.5-50 μM BL-918 for 24 hours | Partially reversed MPP+-induced cell death by enhancing cell viability. | [1] |
| In Vivo | MPTP-induced mice | 20, 40, or 80 mg/kg/day BL-918 (oral gavage) | Attenuated the loss of dopamine and its metabolites; protected against motor dysfunction and the loss of dopaminergic neurons. | [1][2] |
| In Vivo | AAV-hα-Syn-overexpressing mice | 40 mg/kg BL-918 (oral gavage, every other day for 7 weeks) | Alleviated dopaminergic neuron damage, improved motor function in rotarod and open field tests, and increased levels of LC3II while decreasing SQSTM1/p62. | [3][4][5] |
Amyotrophic Lateral Sclerosis (ALS) Models
In ALS models, BL-918 has been shown to reduce the burden of toxic SOD1 aggregates, extend lifespan, and improve motor function.
Table 2: Summary of BL-918 Efficacy in ALS Models
| Model Type | Model Name | Treatment | Key Findings | Reference |
| In Vitro | hSOD G93A -NSC34 cells | 5, 10 μM BL-918 | Dose-dependently induced ULK1-dependent autophagy and eliminated toxic SOD1 aggregates. | [6][7] |
| In Vivo | SOD G93A mice | 40, 80 mg/kg BL-918 (b.i.d., i.g.) | Dose-dependently prolonged lifespan, improved motor function, and enhanced the clearance of SOD1 aggregates in the spinal cord and cerebral cortex. | [6][7][8] |
Detailed Experimental Protocols
In Vitro Autophagy Induction Assay
-
Cell Line: Human neuroblastoma SH-SY5Y cells or hSOD G93A -NSC34 cells.
-
Treatment: Cells are treated with varying concentrations of BL-918 (e.g., 5 μM, 10 μM) or vehicle control for specified time points (e.g., 6, 12, 24, 36 hours).
-
Analysis:
-
Western Blot: Cell lysates are analyzed for the expression levels of autophagy markers LC3-I, LC3-II, Beclin-1, and SQSTM1/p62. ULK1 phosphorylation status (p-ULK1 Ser317, Ser555, and Ser757) is also assessed.
-
Immunofluorescence: Cells are stained for LC3 to visualize the formation of LC3 puncta, indicative of autophagosome formation.
-
Transmission Electron Microscopy (TEM): Ultrastructural analysis is performed to directly observe the formation of autophagosomes.[6]
-
In Vivo MPTP-Induced Parkinson's Disease Mouse Model
-
Animals: C57BL/6 mice.
-
Induction: Mice are administered with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to induce parkinsonism.
-
Treatment: BL-918 (20, 40, or 80 mg/kg/day) is administered via oral gavage, starting 2 days before the first MPTP injection and continuing for 5 days after the last injection.[1]
-
Behavioral Analysis: Motor function is assessed using tests such as the rotarod test and open field test.
-
Histological and Biochemical Analysis:
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.
-
Western Blot: Brain tissue lysates are analyzed for levels of TH, LC3II, and SQSTM1/p62.[3]
-
HPLC: Levels of dopamine and its metabolites (DOPAC and HVA) in the striatum are measured.[1]
-
The workflow for the in vivo PD model is depicted below.
In Vivo SOD G93A Amyotrophic Lateral Sclerosis Mouse Model
-
Animals: Transgenic mice expressing the human SOD1 G93A mutation.
-
Treatment: BL-918 (40 or 80 mg/kg) is administered twice daily (b.i.d.) via intragastric gavage (i.g.).[6][7][8]
-
Analysis:
-
Lifespan: The survival of the mice is monitored daily.
-
Motor Function: Motor performance is assessed using tests such as the rotarod test and grip strength measurement.
-
Histological and Biochemical Analysis: Spinal cord and cerebral cortex tissues are collected to analyze the levels of SOD1 aggregates, LC3-II, and other autophagy markers by Western blot and immunohistochemistry.[6][7]
-
Advanced Mechanistic Insights: The PINK1/Parkin Pathway
Recent studies have revealed that BL-918's neuroprotective effects also involve the activation of the PINK1/Parkin signaling pathway, which is crucial for mitophagy, the selective degradation of damaged mitochondria.
-
In a subarachnoid hemorrhage (SAH) rat model, BL-918 treatment increased the expression of p-ULK1, PINK1, and Parkin, promoting mitophagy and reducing oxidative stress.[9]
-
The positive effects of BL-918 were reversed by a ULK1 inhibitor (SBI) and PINK1 siRNA, confirming the involvement of this pathway.[9]
-
BL-918 has been shown to induce PINK1 accumulation and Parkin translocation to the mitochondria, key steps in the initiation of mitophagy.[8][10]
This dual mechanism of activating general autophagy and specific mitophagy positions BL-918 as a promising therapeutic candidate for neurodegenerative diseases characterized by both protein aggregation and mitochondrial dysfunction.
The interplay between ULK1 activation and the PINK1/Parkin pathway is illustrated below.
Conclusion
BL-918 is a potent and specific ULK1 activator that has demonstrated significant neuroprotective effects in preclinical models of Parkinson's Disease and Amyotrophic Lateral Sclerosis. Its ability to induce cytoprotective autophagy and mitophagy, leading to the clearance of toxic protein aggregates and dysfunctional mitochondria, underscores its therapeutic potential. The detailed data and protocols presented in this guide provide a solid foundation for further research and development of BL-918 as a novel treatment for neurodegenerative diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-Molecule Activator of UNC-51-Like Kinase 1 (ULK1) That Induces Cytoprotective Autophagy for Parkinson's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. α-Synuclein disrupts microglial autophagy through STAT1-dependent suppression of Ulk1 transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BL-918 alleviates oxidative stress in rats after subarachnoid hemorrhage by promoting mitophagy through the ULK1/PINK1/Parkin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The ULK1 Activator BL-918: A Deep Dive into its Cytoprotective Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: BL-918 has emerged as a promising small molecule activator of Unc-51 like autophagy activating kinase 1 (ULK1), a critical initiator of the autophagy pathway. Research has demonstrated its potential cytoprotective effects in preclinical models of neurodegenerative diseases, primarily Parkinson's Disease (PD) and Amyotrophic Lateral Sclerosis (ALS). This technical guide provides a comprehensive overview of the core mechanisms, quantitative data from key preclinical studies, detailed experimental protocols, and the signaling pathways involved in the therapeutic action of BL-918. Notably, to date, there is no publicly available information on clinical trials involving BL-918.
Core Mechanism of Action
BL-918 exerts its cytoprotective effects primarily through the activation of ULK1, which in turn induces two crucial cellular processes: autophagy and mitophagy. Autophagy is a cellular recycling process that degrades and clears damaged organelles and aggregated proteins, while mitophagy is a specialized form of autophagy that specifically targets and removes dysfunctional mitochondria. In neurodegenerative diseases, the accumulation of protein aggregates and mitochondrial dysfunction are key pathological hallmarks. By enhancing these clearance pathways, BL-918 helps to restore cellular homeostasis and protect neurons from degeneration.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of BL-918.
Table 1: In Vitro Efficacy of BL-918
| Parameter | Value | Cell Model | Disease Model | Reference |
| EC50 (ULK1 activation) | 24.14 nM | - | - | [4] |
| KD (Binding affinity to ULK1) | 0.719 µM | - | - | [4] |
| Effective Concentration (Autophagy induction) | 5 - 10 µM | hSODG93A-NSC34 | ALS | [1][5] |
| Effective Concentration (Neuroprotection) | 0.5 - 50 µM | MPP+-treated SH-SY5Y | Parkinson's Disease | [4] |
Table 2: In Vivo Efficacy of BL-918
| Animal Model | Dosing Regimen | Key Findings | Disease Model | Reference |
| SODG93A Mice | 40, 80 mg/kg, b.i.d., i.g. | Dose-dependent lifespan prolongation and improved motor function. | ALS | [1][5] |
| MPTP-induced Mice | 20, 40, 80 mg/kg/day, p.o. | Attenuated loss of dopaminergic neurons and improved motor function. | Parkinson's Disease | [3][6] |
| Rats | 50 mg/kg, i.g. | BL-918 and its metabolites (M8 and M10) were detected in the brain and spinal cord. | Pharmacokinetics | [1][5] |
Signaling Pathways
BL-918's mechanism of action involves the modulation of key signaling pathways that regulate autophagy and mitophagy.
ULK1-Dependent Autophagy Pathway
BL-918 directly binds to and activates ULK1. This activation initiates a cascade of events leading to the formation of the autophagosome, a double-membraned vesicle that engulfs cellular debris for degradation. Activated ULK1 phosphorylates downstream targets, including Beclin-1 and ATG13, which are essential for the nucleation and elongation of the autophagosome.[1]
PINK1/Parkin-Mediated Mitophagy Pathway
In addition to general autophagy, BL-918 also promotes the clearance of damaged mitochondria through the PINK1/Parkin pathway. Upon mitochondrial depolarization (a sign of damage), PINK1 accumulates on the outer mitochondrial membrane and recruits Parkin, an E3 ubiquitin ligase. Parkin then ubiquitinates mitochondrial proteins, marking the dysfunctional mitochondrion for recognition and engulfment by the autophagosome.[6][7]
References
- 1. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small-Molecule Activator of UNC-51-Like Kinase 1 (ULK1) That Induces Cytoprotective Autophagy for Parkinson's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BL-918 activates PINK1/Parkin signaling pathway to ameliorate the progression of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for BL-918 in Mouse Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of BL-918, a potent UNC-51-like kinase 1 (ULK1) activator, in preclinical mouse models of Parkinson's disease (PD). BL-918 has demonstrated neuroprotective effects by inducing cytoprotective autophagy and activating the PINK1/Parkin signaling pathway, thereby promoting the clearance of toxic protein aggregates and damaged mitochondria. This document outlines detailed experimental protocols for two common PD mouse models, data presentation guidelines, and visual representations of the compound's mechanism of action and experimental workflows.
Introduction
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta and the accumulation of aggregated α-synuclein in Lewy bodies. Autophagy, a cellular degradation process, plays a crucial role in clearing misfolded proteins and damaged organelles, and its dysfunction is implicated in PD pathogenesis. BL-918 is a small molecule that activates ULK1, a key initiator of autophagy, and has been shown to activate the PINK1/Parkin pathway, which is critical for the removal of dysfunctional mitochondria (mitophagy).[1][2] Preclinical studies have demonstrated the therapeutic potential of BL-918 in mitigating PD-related pathology and motor deficits in mouse models.[2][3]
Mechanism of Action
BL-918 exerts its neuroprotective effects through a dual mechanism:
-
ULK1-Dependent Autophagy Induction: BL-918 directly activates ULK1, a serine/threonine kinase that initiates the formation of autophagosomes.[2] This process engulfs cytoplasmic components, including aggregated proteins like α-synuclein, and delivers them to lysosomes for degradation. Activation of ULK1 by BL-918 leads to increased phosphorylation of ULK1 at Ser317 and Ser555, a decrease in phosphorylation at the inhibitory Ser757 site, and subsequent upregulation of downstream autophagy markers such as LC3-II and Beclin-1.[4]
-
PINK1/Parkin-Mediated Mitophagy: BL-918 also activates the PINK1/Parkin signaling pathway, a primary mechanism for the clearance of damaged mitochondria.[1][5] This activation is associated with a decrease in mitochondrial membrane potential.[5] PINK1 accumulation on the outer mitochondrial membrane of damaged mitochondria recruits and activates Parkin, an E3 ubiquitin ligase, leading to the ubiquitination of mitochondrial outer membrane proteins and subsequent engulfment by autophagosomes for degradation.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of BL-918 in neuronal cells.
Experimental Protocols
This section details the protocols for using BL-918 in two widely used mouse models of Parkinson's disease: the MPTP-induced model and the α-synuclein overexpression model.
MPTP-Induced Mouse Model of Parkinson's Disease
This model is used to study the acute loss of dopaminergic neurons.
Materials:
-
BL-918 (MedChemExpress)[4]
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
C57BL/6 mice (8-12 months old, female)[5]
-
Vehicle for BL-918 (e.g., 0.5% carboxymethylcellulose sodium)
-
Saline
-
Oral gavage needles
-
Syringes and needles for intraperitoneal injection
Experimental Workflow:
Caption: Experimental workflow for the MPTP-induced PD mouse model.
Procedure:
-
Animal Acclimatization: House C57BL/6 mice under standard conditions for at least one week before the experiment.
-
BL-918 Administration: Prepare BL-918 in the appropriate vehicle. Administer BL-918 via oral gavage at doses of 20, 40, or 80 mg/kg/day.[4] Begin administration two days before the first MPTP injection and continue for five days after the last MPTP injection.[4]
-
MPTP Induction: Dissolve MPTP in saline. Administer MPTP at a dose of 25 mg/kg via intraperitoneal (i.p.) injection once daily for five consecutive days.[1]
-
Behavioral Assessment: Perform behavioral tests such as the rotarod test and the pole test to assess motor coordination and bradykinesia.[1]
-
Tissue Collection and Analysis: Euthanize mice and collect brain tissue. Process the striatum and substantia nigra for neurochemical analysis (HPLC for dopamine and its metabolites), immunohistochemistry (tyrosine hydroxylase [TH] staining for dopaminergic neurons), and Western blotting (for autophagy and mitophagy markers).[1][3]
α-Synuclein Overexpression Mouse Model
This model recapitulates the progressive nature of α-synuclein pathology. One common method involves the use of adeno-associated viruses (AAV) to overexpress human α-synuclein (hα-Syn).[3]
Materials:
-
BL-918
-
AAV encoding human α-synuclein (AAV-hα-Syn)
-
Stereotaxic surgery setup
-
C57BL/6 mice
-
Vehicle for BL-918
-
Oral gavage needles
Procedure:
-
Stereotaxic Surgery: Anesthetize mice and perform stereotaxic injection of AAV-hα-Syn into the substantia nigra.
-
Post-Surgery Recovery and α-Synuclein Expression: Allow mice to recover for a period (e.g., 4 weeks) to allow for robust expression of hα-Syn and development of pathology.
-
BL-918 Administration: Administer BL-918 orally at the desired doses (e.g., 40 mg/kg) for a specified duration (e.g., 4 weeks).[3]
-
Behavioral Assessment: Conduct behavioral tests such as the open field test and rotarod test to evaluate motor function.[3]
-
Tissue Collection and Analysis: Collect brain tissue for immunohistochemical analysis of TH-positive neurons and α-synuclein aggregates, and Western blot analysis of autophagy markers (LC3-II, SQSTM1/p62) and TH levels.[3]
Data Presentation
Quantitative data from these experiments should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: In Vitro Efficacy of BL-918
| Parameter | Value | Cell Line | Reference |
| EC₅₀ (ULK1 activation) | 24.14 nM | - | [4] |
| Binding Affinity (KD to ULK1) | 0.719 µM | - | [4] |
| Effective Concentration (Autophagy Induction) | 5 µM | Neuron-Like SH-SY5Y | [4] |
| Effective Concentration (Reversal of MPP⁺ toxicity) | 0.5-50 µM | Neuron-Like SH-SY5Y | [4] |
Table 2: In Vivo Efficacy of BL-918 in MPTP Mouse Model
| Parameter | Vehicle + Saline | Vehicle + MPTP | BL-918 (20 mg/kg) + MPTP | BL-918 (40 mg/kg) + MPTP | BL-918 (80 mg/kg) + MPTP | Reference |
| Rotarod Latency (s) | Baseline | Decreased | Increased vs. MPTP | Increased vs. MPTP | Increased vs. MPTP | [1][4] |
| Pole Test (Time to turn, s) | Baseline | Increased | Decreased vs. MPTP | Decreased vs. MPTP | Decreased vs. MPTP | [1] |
| Striatal Dopamine (DA) Levels | 100% | Significantly Reduced | Partially Restored | Significantly Restored | Significantly Restored | [4] |
| Striatal DOPAC Levels | 100% | Significantly Reduced | Partially Restored | Significantly Restored | Significantly Restored | [4] |
| Striatal HVA Levels | 100% | Significantly Reduced | Partially Restored | Significantly Restored | Significantly Restored | [4] |
| TH+ Neurons in SNpc (% of control) | 100% | Significantly Reduced | Partially Protected | Significantly Protected | Significantly Protected | [2][3] |
Table 3: In Vivo Efficacy of BL-918 in α-Synuclein Overexpression Mouse Model
| Parameter | Control | α-Synuclein | α-Synuclein + BL-918 (40 mg/kg) | Reference |
| Rotarod Latency (s) | Baseline | Decreased | Improved | [3] |
| Open Field (Total Distance) | Baseline | Decreased | Improved | [3] |
| TH+ Neurons in SNpc (% of control) | 100% | Reduced | Increased vs. α-Syn | [3] |
| Striatal TH Fiber Density (% of control) | 100% | Reduced | Increased vs. α-Syn | [3] |
| LC3-II/Actin Ratio (SN) | Baseline | - | Increased | [3] |
| SQSTM1/p62/Actin Ratio (SN) | Baseline | - | Decreased | [3] |
Conclusion
BL-918 represents a promising therapeutic candidate for Parkinson's disease by targeting fundamental cellular processes of autophagy and mitophagy. The protocols and data presented here provide a framework for researchers to effectively utilize BL-918 in preclinical mouse models to further investigate its neuroprotective mechanisms and therapeutic potential. Consistent and standardized experimental procedures are crucial for obtaining reproducible and reliable results in the evaluation of this and other novel therapeutic agents for PD.
References
- 1. BL-918 activates PINK1/Parkin signaling pathway to ameliorate the progression of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Activator of UNC-51-Like Kinase 1 (ULK1) That Induces Cytoprotective Autophagy for Parkinson's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies with BL-918
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of BL-918, a potent and orally active activator of UNC-51-like kinase 1 (ULK1). BL-918 has demonstrated therapeutic potential in preclinical models of neurodegenerative diseases, including Parkinson's disease (PD) and amyotrophic lateral sclerosis (ALS), primarily through the induction of cytoprotective autophagy.[1][2][3][4]
Mechanism of Action
BL-918 functions as a small molecule activator of ULK1, a serine-threonine kinase that plays a crucial role in the initiation of autophagy.[4][5] It has an EC50 value of 24.14 nM.[1][6] By activating ULK1, BL-918 triggers the downstream signaling cascade involving the ULK1 complex, leading to the formation of autophagosomes and subsequent degradation of cellular waste, including toxic protein aggregates.[2][4] In the context of neurodegenerative diseases, BL-918 has been shown to activate the PINK1/Parkin signaling pathway, promoting mitophagy to clear damaged mitochondria.[7][8] This activation involves the phosphorylation of ULK1 at Ser317 and Ser555, and a reduction in phosphorylation at Ser757.[1][6]
Quantitative Data Summary
The following table summarizes the recommended dosages of BL-918 used in various in vivo studies. These dosages have been shown to be effective in animal models of neurodegenerative diseases.
| Animal Model | Disease Model | Dosage | Administration Route | Frequency | Observed Effects | Reference |
| Mice | MPTP-induced Parkinson's Disease | 20, 40, or 80 mg/kg | Oral gavage | Daily | Attenuated the loss of dopamine and its metabolites; Reduced motor dysfunction and increased the number of dopaminergic neurons.[1][6] | [1][6] |
| SOD1G93A Mice | Amyotrophic Lateral Sclerosis (ALS) | 40, 80 mg/kg | Intragastric (i.g.) | Twice daily (b.i.d.) | Prolonged lifespan, improved motor function, and enhanced clearance of SOD1 aggregates.[2][3][7] | [2][3][7] |
| Sprague-Dawley Rats | Subarachnoid Hemorrhage (SAH) | Not specified in search results | Intraperitoneal | Not specified in search results | Improved neurological function, reduced brain water content and blood-brain barrier permeability, and exhibited anti-oxidative stress and anti-apoptotic effects.[8] | [8] |
Experimental Protocols
Preparation of BL-918 for In Vivo Administration
For oral gavage, BL-918 can be formulated in a vehicle such as a solution of 0.5% carboxymethylcellulose sodium (CMC-Na). It is recommended to prepare the formulation fresh daily. To aid dissolution, sonication and/or gentle heating may be utilized. Ensure the final solution is homogenous before administration.
In Vivo Dosing Paradigm for a Parkinson's Disease Mouse Model
This protocol is based on studies using an MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced model of Parkinson's disease.[1]
-
Animals: Male C57BL/6 mice.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Grouping:
-
Vehicle control group
-
MPTP-treated group (vehicle for BL-918)
-
MPTP + BL-918 (20 mg/kg)
-
MPTP + BL-918 (40 mg/kg)
-
MPTP + BL-918 (80 mg/kg)
-
-
Procedure:
-
Administer BL-918 or vehicle by oral gavage daily.
-
Two days after the initiation of BL-918 treatment, induce Parkinsonism by administering MPTP hydrochloride (e.g., 30 mg/kg, intraperitoneally) for five consecutive days.
-
Continue daily BL-918 administration for the duration of the MPTP treatment and for a specified period afterward (e.g., 5 days).[1]
-
Monitor animals for motor function using appropriate behavioral tests (e.g., rotarod, pole test).
-
At the end of the study, collect brain tissue for neurochemical (e.g., HPLC analysis of dopamine and its metabolites) and immunohistochemical (e.g., tyrosine hydroxylase staining) analysis.[1]
-
Visualizations
Signaling Pathway of BL-918
Caption: BL-918 activates ULK1, initiating autophagy and mitophagy pathways.
Experimental Workflow for In Vivo Dose-Response Study
Caption: Workflow for a typical in vivo dose-response study of BL-918.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-Molecule Activator of UNC-51-Like Kinase 1 (ULK1) That Induces Cytoprotective Autophagy for Parkinson's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. BL-918 alleviates oxidative stress in rats after subarachnoid hemorrhage by promoting mitophagy through the ULK1/PINK1/Parkin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
BL-918 solution preparation and stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
BL-918 is a potent and orally active small-molecule activator of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[1][2][3][4] With an EC50 value of 24.14 nM, BL-918 facilitates cytoprotective autophagy, making it a valuable research tool for neurodegenerative diseases such as Parkinson's and Amyotrophic Lateral Sclerosis (ALS).[1][2][5][6] These application notes provide detailed protocols for the preparation and handling of BL-918 solutions, along with stability data and an overview of its mechanism of action.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C23H15F8N3OS | [1][7] |
| Molecular Weight | 533.44 g/mol | [1][2][7] |
| CAS Number | 2101517-69-3 | [1][2][7] |
| Appearance | White to off-white solid | [1] |
Solution Preparation and Stability
Proper preparation and storage of BL-918 solutions are critical for reproducible experimental outcomes. Below are the recommended solvents, storage conditions, and stability data.
Solubility Data
| Solvent | Concentration | Remarks |
| DMSO | ≥ 250 mg/mL (468.66 mM) | Use fresh, non-hygroscopic DMSO for best results.[1] |
| DMF | 30 mg/mL | - |
| Ethanol | 30 mg/mL | - |
Recommended Storage and Stability
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C | ≥ 4 years |
| 4°C | 2 years[1] | |
| In Solvent (DMSO) | -80°C | 2 years[1] |
| -20°C | 1 year[1] |
Note: To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.[1][2]
Experimental Protocols
In Vitro Stock Solution Preparation (10 mM DMSO)
This protocol describes the preparation of a 10 mM stock solution of BL-918 in Dimethyl Sulfoxide (DMSO).
Materials:
-
BL-918 powder
-
Anhydrous/fresh DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate the BL-918 vial to room temperature before opening.
-
Weigh out the desired amount of BL-918 powder using a calibrated analytical balance. For 1 mg of BL-918, 187.5 µL of DMSO will be required to make a 10 mM solution.
-
Add the appropriate volume of fresh DMSO to the BL-918 powder.
-
Vortex or sonicate the solution until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, single-use tubes.
-
Store the aliquots at -20°C or -80°C as indicated in the stability table.
In Vivo Working Solution Preparation
For in vivo experiments, it is crucial to prepare fresh working solutions on the day of use.[1]
Protocol 1: Corn Oil Formulation (for oral gavage)
This formulation is suitable for oral administration in animal models.
Materials:
-
BL-918 DMSO stock solution (e.g., 20.8 mg/mL)
-
Corn oil
-
Sterile tubes
Procedure:
-
Prepare a stock solution of BL-918 in DMSO.
-
In a sterile tube, add 9 volumes of corn oil.
-
Add 1 volume of the BL-918 DMSO stock solution to the corn oil. For example, to prepare 1 mL of a 2.08 mg/mL working solution, add 100 µL of a 20.8 mg/mL DMSO stock to 900 µL of corn oil.[1]
-
Mix thoroughly by vortexing or sonication to ensure a homogenous suspension. The final solution will contain 10% DMSO.
Protocol 2: PEG300/Tween80 Formulation (for oral gavage)
This formulation can also be used for oral administration.
Materials:
-
BL-918 DMSO stock solution (e.g., 100 mg/mL)
-
PEG300
-
Tween80
-
ddH2O (double-distilled water)
-
Sterile tubes
Procedure:
-
Prepare a concentrated stock solution of BL-918 in DMSO.
-
To prepare 1 mL of working solution, add 50 µL of the 100 mg/mL BL-918 DMSO stock to 400 µL of PEG300. Mix until clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL. Mix thoroughly. The final solvent composition will be 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH2O.
Mechanism of Action and Signaling Pathway
BL-918 functions as a direct activator of ULK1, a serine/threonine kinase that plays a pivotal role in the initiation of autophagy.[3][4] The activation of ULK1 by BL-918 leads to the phosphorylation of downstream components of the autophagy machinery, ultimately resulting in the formation of autophagosomes.[1] These autophagosomes engulf cellular debris and misfolded proteins, which are then degraded upon fusion with lysosomes. In the context of neurodegenerative diseases, this process can help clear toxic protein aggregates.[5][6]
Experimental Workflow Diagrams
The following diagrams illustrate the typical workflows for preparing BL-918 solutions for in vitro and in vivo applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Small-Molecule Activator of UNC-51-Like Kinase 1 (ULK1) That Induces Cytoprotective Autophagy for Parkinson's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols for BL-918 in Amyotrophic Lateral Sclerosis (ALS) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyotrophic Lateral Sclerosis (ALS) is a devastating neurodegenerative disease characterized by the progressive loss of motor neurons. A key pathological hallmark in certain forms of ALS is the accumulation of toxic protein aggregates, such as mutant superoxide dismutase 1 (SOD1). Emerging therapeutic strategies focus on enhancing cellular clearance mechanisms to eliminate these harmful aggregates. BL-918, a potent and specific small-molecule activator of UNC-51-like kinase 1 (ULK1), has been identified as a promising agent in this regard.[1][2][3] ULK1 is a critical initiator of autophagy, a cellular process responsible for the degradation of aggregated proteins and damaged organelles.[3][4] By activating ULK1, BL-918 induces cytoprotective autophagy, leading to the clearance of toxic SOD1 aggregates, improved motor function, and extended lifespan in preclinical ALS models.[1][3][5]
These application notes provide a comprehensive overview of the use of BL-918 in ALS research, including its mechanism of action, protocols for in vitro and in vivo studies, and expected outcomes.
Mechanism of Action
BL-918 functions as a specific activator of ULK1, a serine/threonine kinase that plays a pivotal role in the initiation of the autophagy cascade.[1][3][6] In the context of ALS, the activation of ULK1 by BL-918 triggers a signaling pathway that leads to the formation of autophagosomes, which engulf and subsequently degrade toxic SOD1 aggregates.[1][5] This process of ULK1-dependent autophagy has been shown to be cytoprotective in neuronal cells.[1][5]
Data Presentation
In Vitro Efficacy of BL-918
| Parameter | Cell Line | Concentration | Effect | Reference |
| Autophagy Induction | hSODG93A-NSC34 | 5, 10 µM | Dose-dependent induction of ULK1-dependent autophagy | [1] |
| SOD1 Aggregate Clearance | hSODG93A-NSC34 | 5, 10 µM | Elimination of toxic SOD1 aggregates | [1] |
| Cytoprotection | MPP+-treated SH-SY5Y | Not specified | Cytoprotective effect | [6] |
In Vivo Efficacy of BL-918 in SODG93A Mice
| Parameter | Dosage | Administration Route | Effect | Reference |
| Lifespan | 40, 80 mg/kg, b.i.d. | Intragastric (i.g.) | Dose-dependent prolongation of lifespan | [1] |
| Motor Function | 40, 80 mg/kg, b.i.d. | Intragastric (i.g.) | Improvement in motor function | [1] |
| SOD1 Aggregate Clearance | 40, 80 mg/kg, b.i.d. | Intragastric (i.g.) | Enhanced clearance of SOD1 aggregates in spinal cord and cerebral cortex | [1] |
Pharmacokinetic Profile of BL-918 in Rats
| Administration Route | Key Finding | Reference |
| Intragastric and Intravenous | BL-918 and its metabolites (M8 and M10) are present in the spinal cord and brain. | [1] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol assesses the neuroprotective effect of BL-918 against mutant SOD1-induced toxicity.
Materials:
-
hSODG93A-NSC34 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
BL-918
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Protocol:
-
Seed hSODG93A-NSC34 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of BL-918 (e.g., 0.1, 1, 5, 10 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for SOD1 Aggregates and Autophagy Markers
This protocol is to quantify the levels of soluble and insoluble SOD1 and key autophagy proteins.
Materials:
-
Treated hSODG93A-NSC34 cells or spinal cord/cortex tissue from treated mice
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
PVDF membranes
-
Primary antibodies: anti-SOD1, anti-LC3, anti-p62/SQSTM1, anti-ULK1, anti-p-ULK1, anti-actin or anti-GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells or homogenize tissue in RIPA buffer.
-
Separate the lysate into soluble and insoluble fractions by centrifugation at 100,000 x g for 30 minutes at 4°C.
-
Resuspend the insoluble pellet in a urea-containing buffer.
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control.
Immunofluorescence for Autophagy Markers
This protocol is for the visualization of autophagosome formation in cultured cells.
Materials:
-
Treated hSODG93A-NSC34 cells on coverslips
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies: anti-LC3, anti-p62/SQSTM1
-
Fluorescently labeled secondary antibodies
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides with mounting medium.
-
Visualize and capture images using a fluorescence microscope. Analyze the number and intensity of LC3 puncta per cell.
In Vivo Motor Function Assessment in SODG93A Mice
These protocols are to evaluate the effect of BL-918 on motor coordination and muscle strength in an ALS mouse model.
a) Rotarod Test:
-
Acclimatize SODG93A mice to the rotarod apparatus for 3 consecutive days before the test.
-
Set the rotarod to accelerate from 4 to 40 rpm over a 5-minute period.[7]
-
Place the mouse on the rotating rod and record the latency to fall.
-
Perform three trials per mouse with a 15-minute inter-trial interval.[8]
-
The longest latency to fall is recorded for each mouse.
b) Hanging Wire Test:
-
Allow the mouse to grip a wire cage lid.
-
Invert the lid and start a timer.
-
Record the latency for the mouse to fall onto a padded surface below.
-
Perform three trials per mouse, and the longest latency is recorded.[2][9]
These protocols provide a framework for investigating the therapeutic potential of BL-918 in ALS research. Adherence to these detailed methods will ensure the generation of robust and reproducible data.
References
- 1. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of behavioural tests in the SOD1G93A mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring bioactive phytochemicals as ULK1 activators for enhancing cytoprotective autophagy in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule Activator of UNC-51-Like Kinase 1 (ULK1) That Induces Cytoprotective Autophagy for Parkinson's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 9. Clinical Testing and Spinal Cord Removal in a Mouse Model for Amyotrophic Lateral Sclerosis (ALS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BL-918 Treatment in Cytoprotective Autophagy Induction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of BL-918, a potent and specific small-molecule activator of UNC-51-like kinase 1 (ULK1), for inducing cytoprotective autophagy. The protocols detailed below are intended to guide researchers in utilizing BL-918 for in vitro and in vivo studies related to neurodegenerative diseases and other conditions where the enhancement of autophagy is a therapeutic strategy.
Introduction
BL-918 is an orally active compound that initiates autophagy by directly targeting the ULK1 complex, a key regulator of the autophagic signaling pathway.[1][2] By activating ULK1, BL-918 promotes the formation of autophagosomes, leading to the degradation and recycling of cellular components, including toxic protein aggregates associated with neurodegenerative diseases such as Parkinson's and Amyotrophic Lateral Sclerosis (ALS).[2][3][4] The cytoprotective effects of BL-918 are attributed to its ability to clear these harmful aggregates and maintain cellular homeostasis.[3][4]
Mechanism of Action
BL-918 functions as a specific activator of ULK1.[2][3][4] This activation leads to the phosphorylation of downstream autophagy-related proteins, initiating the cascade of events that result in the formation of the autophagosome. The primary signaling pathway involves the ULK1 complex, which upon activation by BL-918, phosphorylates its substrates, leading to the recruitment of other autophagy-related (ATG) proteins and the maturation of the autophagosome.
Furthermore, BL-918 has been shown to induce mitophagy, the selective degradation of mitochondria by autophagy, through the PINK1/Parkin signaling pathway.[5][6] This dual activity on both general autophagy and specific mitophagy underscores its therapeutic potential in diseases characterized by mitochondrial dysfunction.[5][7]
Data Presentation
The following tables summarize the quantitative data associated with the activity and efficacy of BL-918 from various studies.
Table 1: In Vitro Activity of BL-918
| Parameter | Value | Cell Line | Reference |
| EC₅₀ for ULK1 activation | 24.14 nM | N/A | [1][2] |
| Binding Affinity (KD) to ULK1 | 0.719 µM | N/A | [1] |
| Effective Concentration for Autophagy Induction | 5 - 10 µM | hSODG93A-NSC34 | [3] |
| Effective Concentration for Cytoprotection | 0.5 - 50 µM | SH-SY5Y | [1] |
Table 2: In Vivo Efficacy of BL-918
| Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| SODG93A Mice (ALS model) | 40, 80 mg/kg, b.i.d. | Intragastric (i.g.) | Prolonged lifespan, improved motor function, enhanced clearance of SOD1 aggregates. | [3][6] |
| MPTP-induced Mice (Parkinson's model) | 20, 40, 80 mg/kg/day | Oral gavage | Attenuated loss of dopaminergic neurons and metabolites. | [1] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by BL-918.
Caption: BL-918 directly activates the ULK1 complex to initiate cytoprotective autophagy.
Caption: BL-918 induces mitophagy via the PINK1/Parkin pathway, contributing to cytoprotection.
Experimental Protocols
Protocol 1: In Vitro Induction of Autophagy with BL-918 and Assessment by Western Blot
This protocol describes the treatment of a neuronal cell line with BL-918 and subsequent analysis of autophagy markers LC3-II and p62/SQSTM1 by Western blot.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or NSC34)
-
Complete cell culture medium
-
BL-918 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% for LC3, 10% for p62)
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of BL-918 (e.g., 5 µM, 10 µM) or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto SDS-PAGE gels and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
Expected Results: An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction by BL-918.
Caption: Workflow for assessing autophagy induction by Western blot.
Protocol 2: Assessment of Cytoprotective Effects of BL-918 using MTT Assay
This protocol outlines a method to evaluate the ability of BL-918 to protect neuronal cells from a toxic insult, such as MPP⁺, a neurotoxin used to model Parkinson's disease.
Materials:
-
SH-SY5Y cells
-
Complete cell culture medium
-
BL-918 (stock solution in DMSO)
-
MPP⁺ iodide (or another relevant toxin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.
-
-
Pre-treatment with BL-918:
-
Pre-treat the cells with various concentrations of BL-918 (e.g., 0.5 µM to 50 µM) for a specified period (e.g., 2 hours).
-
-
Induction of Cytotoxicity:
-
Add the toxic agent (e.g., MPP⁺ at a final concentration of 1 mM) to the wells, with and without BL-918 pre-treatment.
-
Include control wells with no treatment, BL-918 alone, and toxin alone.
-
Incubate for 24 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. An increase in cell viability in the BL-918 and toxin co-treated group compared to the toxin alone group indicates a cytoprotective effect.
Caption: Workflow for assessing the cytoprotective effects of BL-918 using an MTT assay.
Conclusion
BL-918 is a valuable research tool for investigating the role of ULK1-mediated autophagy in various physiological and pathological contexts. Its ability to induce cytoprotective autophagy and mitophagy makes it a promising candidate for further drug development, particularly for neurodegenerative disorders. The protocols provided herein offer a starting point for researchers to explore the multifaceted activities of this potent ULK1 activator.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BL-918 activates PINK1/Parkin signaling pathway to ameliorate the progression of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
laboratory guidelines for handling and storing BL-918
Disclaimer: The following document pertains to "BL-918," a hypothetical compound. The information provided is based on general laboratory best practices for handling potent, potentially hazardous research chemicals and is for illustrative purposes only. Always refer to a substance-specific Safety Data Sheet (SDS) and follow all institutional and regulatory guidelines.
Application Notes and Protocols: BL-918
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
BL-918 is a potent, light-sensitive, and moderately toxic small molecule inhibitor intended for in-vitro research. Due to its properties, strict adherence to these handling and storage guidelines is essential to ensure personnel safety, maintain compound integrity, and guarantee experimental reproducibility. These protocols outline the necessary procedures for the safe handling, storage, reconstitution, and disposal of BL-918.
2.0 Hazard Identification and Safety Precautions
BL-918 is classified as a cytotoxic agent and should be handled with care. Potential routes of exposure include inhalation, ingestion, and skin or eye contact. All personnel must be trained in handling potent compounds before working with BL-918.[1]
2.1 Personal Protective Equipment (PPE) Appropriate PPE must be worn at all times when handling BL-918 in solid or solution form. This includes, but is not limited to:
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves.
-
Lab Coat: A dedicated lab coat, preferably disposable or with closed cuffs.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Respiratory Protection: A NIOSH-certified respirator may be required based on the risk assessment, especially when handling the powder outside of a containment device.[2]
3.0 Engineering Controls
-
Ventilation: All handling of lyophilized BL-918 powder, including weighing and initial reconstitution, must be performed in a certified chemical fume hood, biological safety cabinet (BSC), or a similar containment device to prevent inhalation of airborne particles.[3]
-
Designated Area: A specific area of the laboratory should be designated for working with BL-918 to prevent cross-contamination.[4] This area should be clearly marked with a "HIGHLY TOXIC OR CANCER-SUSPECT AGENT" sign.[4]
4.0 Data Summary
All quantitative data are representative values for a hypothetical compound and should be confirmed by a substance-specific Certificate of Analysis (CoA) and SDS.
| Parameter | Value / Guideline | Source / Rationale |
| Physical State | Lyophilized solid (powder) | General for research compounds[5] |
| Molecular Weight | 485.5 g/mol | Placeholder |
| Appearance | White to off-white powder | Placeholder |
| Purity (HPLC) | >99% | Standard for research grade |
| Solubility | Soluble in DMSO (>25 mg/mL), Ethanol (<5 mg/mL) | Typical for small molecule inhibitors |
| Long-Term Storage (Lyophilized) | ≤ -20°C in a desiccator | To prevent degradation[6][7] |
| Short-Term Storage (Solution) | 2-8°C for up to 1 week | To maintain stability[7] |
| Long-Term Storage (Solution) | ≤ -20°C (single-use aliquots) | To avoid freeze-thaw cycles[5][8][9] |
| Light Sensitivity | High. Protect from light at all times. | To prevent photodegradation[10][11] |
| Moisture Sensitivity | Moderate. Store in a dry environment. | To prevent hydrolysis[12] |
5.0 Experimental Protocols
5.1 Protocol for Reconstitution of Lyophilized BL-918
This protocol describes the preparation of a 10 mM stock solution in DMSO.
-
Preparation: Before starting, allow the vial of lyophilized BL-918 to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation upon opening.[12][13][14] Also, prepare the required volume of sterile, anhydrous DMSO.
-
Pre-Handling: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.[13][14][15]
-
Reconstitution: Inside a chemical fume hood, carefully open the vial. Using a calibrated pipette, slowly add the calculated volume of DMSO down the inner wall of the vial to avoid disturbing the powder.[8][9]
-
Dissolution: Cap the vial and gently swirl or vortex at a low speed until the powder is completely dissolved.[8] The solution should be clear. Allow the vial to sit for 15-30 minutes to ensure complete reconstitution.[13][14]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, divide the stock solution into smaller, single-use aliquots in sterile, light-protecting (amber) polypropylene tubes.[5][8][9]
-
Labeling and Storage: Clearly label each aliquot with the compound name (BL-918), concentration (10 mM), solvent (DMSO), and the date of preparation.[6][7] For long-term storage, place the aliquots in a freezer at ≤ -20°C.[7][9]
5.2 Spill and Emergency Procedures
-
Spills: In case of a spill, immediately alert others in the area. The area should be evacuated if the spill is large or involves airborne powder. Use a cytotoxic spill kit to clean the affected area, starting from the perimeter and working inwards.[1][3] All contaminated materials must be disposed of as cytotoxic waste.[1]
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes.
-
Seek medical attention after any direct exposure.
6.0 Storage and Stability
-
Lyophilized Powder: Store vials in a cool, dry, and dark environment, preferably in a desiccator at -20°C or below.[5][6][7] Keep containers tightly sealed until use.[5]
-
Stock Solutions: Store single-use aliquots at -20°C or -80°C to maintain stability.[9][16] Avoid repeated freeze-thaw cycles.[5][8][9] Once an aliquot is thawed, it can be kept at 4°C for short-term use but should not be re-frozen.[15]
-
Light Protection: BL-918 is light-sensitive.[11] Both the solid compound and its solutions must be stored in amber vials or containers wrapped in aluminum foil to protect them from light.[11][17]
7.0 Disposal
All waste materials contaminated with BL-918, including empty vials, pipette tips, gloves, and spill cleanup materials, must be disposed of in accordance with institutional and regulatory guidelines for cytotoxic waste.[1][6][18]
Visualizations
Caption: Workflow for Safe Handling and Storage of BL-918.
Caption: Hypothetical Signaling Pathway Inhibited by BL-918.
References
- 1. hse.gov.uk [hse.gov.uk]
- 2. ashp.org [ashp.org]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. towson.edu [towson.edu]
- 5. Storage & Handling Guidelines | Origin Compounds [origincompounds.com]
- 6. maxedoutcompounds.com [maxedoutcompounds.com]
- 7. globalresearchchem.com [globalresearchchem.com]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. polarispeptides.com [polarispeptides.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 12. physicsforums.com [physicsforums.com]
- 13. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 16. apolloscientific.co.uk [apolloscientific.co.uk]
- 17. How To [chem.rochester.edu]
- 18. sps.nhs.uk [sps.nhs.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing BL-918 Concentration for Maximum Autophagy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BL-918 to modulate autophagy. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate the successful design and execution of experiments aimed at optimizing BL-918 concentration for maximal autophagic induction.
Frequently Asked Questions (FAQs)
Q1: What is BL-918 and how does it induce autophagy?
A1: BL-918 is a potent and orally active small molecule activator of UNC-51-like kinase 1 (ULK1).[1][2] ULK1 is a serine/threonine kinase that plays a pivotal role in the initiation of the autophagy cascade.[2] By activating ULK1, BL-918 triggers the downstream signaling events that lead to the formation of autophagosomes, the hallmark of autophagy.[2]
Q2: What is the recommended starting concentration of BL-918 for in vitro experiments?
A2: Based on published studies, a starting concentration range of 5 µM to 10 µM is recommended for most cell lines.[3][4] However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment.
Q3: How can I be sure that the observed effects are due to autophagy induction by BL-918?
A3: It is crucial to include proper controls in your experiments. This includes a vehicle control (the solvent used to dissolve BL-918, typically DMSO), a positive control for autophagy induction (e.g., rapamycin or starvation), and a negative control where autophagy is blocked. The use of autophagy inhibitors, such as 3-methyladenine (3-MA) or knockdown of essential autophagy genes (e.g., ATG5 or ATG7), can help confirm that the effects of BL-918 are indeed autophagy-dependent.[3]
Q4: How do I measure autophagic flux, and why is it important?
A4: Measuring autophagic flux provides a more accurate assessment of autophagic activity than simply measuring the number of autophagosomes at a single time point. An accumulation of autophagosomes could indicate either an increase in their formation (autophagy induction) or a blockage in their degradation. To measure autophagic flux, you can treat your cells with BL-918 in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 or chloroquine.[5][6] A greater increase in LC3-II levels or LC3 puncta in the presence of the inhibitor compared to its absence indicates an increase in autophagic flux.[5][6]
Q5: What is the solubility of BL-918?
A5: BL-918 is soluble in DMSO (≥ 250 mg/mL), DMF (30 mg/mL), and Ethanol (30 mg/mL).[7][8] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant increase in LC3-II levels after BL-918 treatment. | - Suboptimal BL-918 concentration: The concentration used may be too low for the specific cell line. - Short incubation time: The treatment duration may not be sufficient to induce a detectable change. - Poor antibody quality: The anti-LC3 antibody may have low affinity or be non-specific. - Inefficient protein transfer: LC3-II is a small protein and may be difficult to transfer efficiently during Western blotting. | - Perform a dose-response experiment with a wider range of BL-918 concentrations (e.g., 1 µM to 20 µM). - Conduct a time-course experiment (e.g., 6, 12, 24, and 36 hours) to determine the optimal treatment duration.[8] - Use a validated anti-LC3 antibody from a reputable supplier. - Optimize your Western blot transfer conditions. Use a PVDF membrane with a 0.2 µm pore size and ensure sufficient transfer time. |
| High background or non-specific bands in LC3 Western blot. | - Antibody concentration too high: The primary or secondary antibody concentration may be excessive. - Inadequate blocking: The blocking step may not be sufficient to prevent non-specific antibody binding. - Insufficient washing: Wash steps may be too short or infrequent. | - Titrate the primary and secondary antibody concentrations to find the optimal dilution. - Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of non-fat milk). - Increase the number and duration of wash steps with TBST. |
| Difficulty in distinguishing LC3-I and LC3-II bands. | - Inappropriate gel percentage: The acrylamide percentage of the gel may not be suitable for resolving the two small protein bands. - Overloading of protein: Too much protein loaded onto the gel can cause the bands to merge. | - Use a higher percentage polyacrylamide gel (e.g., 15% or a 4-20% gradient gel) to improve the separation of LC3-I and LC3-II. - Load a lower amount of protein per lane (e.g., 20-30 µg). |
| Few or no LC3 puncta observed with fluorescence microscopy. | - Low level of autophagy: The basal level of autophagy in the cells may be very low. - Photobleaching: The fluorescent signal may be fading due to excessive exposure to light. - Suboptimal fixation/permeabilization: The cell preparation method may be affecting the integrity of the autophagosomes. | - Include a positive control (e.g., starvation or rapamycin treatment) to ensure the assay is working. - Use an anti-fade mounting medium and minimize the exposure of the sample to the excitation light. - Optimize the fixation and permeabilization steps. For example, try different fixatives (e.g., methanol) or permeabilizing agents (e.g., saponin instead of Triton X-100). |
| High number of fluorescent puncta in control cells. | - Cell stress: The cell culture conditions or transfection process (if using fluorescently tagged LC3) may be inducing stress and basal autophagy. - Protein aggregates: Overexpression of fluorescently-tagged LC3 can lead to the formation of protein aggregates that are not autophagosomes. | - Handle cells gently and ensure they are healthy and not overgrown. - If using transient transfection, analyze the cells within 24-48 hours post-transfection. Consider generating a stable cell line with low expression of the fluorescently-tagged LC3. - Co-stain with other autophagosome markers (e.g., p62/SQSTM1) to confirm the nature of the puncta. |
| BL-918 appears to be cytotoxic at the desired concentration. | - High concentration: The concentration required to induce maximal autophagy may be toxic to the cells. - Off-target effects: At higher concentrations, BL-918 may have off-target effects leading to cell death. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of BL-918 for your cell line. - If cytotoxicity is observed, try to use the lowest effective concentration that still induces a significant autophagic response. Consider shorter treatment durations. |
Data Presentation
Table 1: In Vitro Dose-Response of BL-918 on Autophagy Markers
| Cell Line | BL-918 Concentration (µM) | Treatment Duration (hours) | Change in LC3-II Levels (Fold Change vs. Control) | Reference |
| hSODG93A-NSC34 | 5 | 24 | Increased | [3] |
| hSODG93A-NSC34 | 10 | 24 | Further Increased | [3] |
| PC12 | 5 | 24 | Increased | [3] |
| PC12 | 10 | 24 | Further Increased | [3] |
| NSC34 | 5 | 24 | Increased | [3] |
| NSC34 | 10 | 24 | Further Increased | [3] |
| SH-SY5Y | 5 | 24 | Induced Autophagy | [8] |
Table 2: In Vitro Time-Course of BL-918 on Autophagy Markers
| Cell Line | BL-918 Concentration (µM) | Treatment Duration (hours) | Change in LC3-II Levels | Reference |
| hSODG93A-NSC34 | 10 | 6 | Increased | [3] |
| hSODG93A-NSC34 | 10 | 12 | Increased | [3] |
| hSODG93A-NSC34 | 10 | 24 | Maximally Increased | [3] |
| hSODG93A-NSC34 | 10 | 36 | Sustained Increase | [3] |
| SH-SY5Y | 5 | 6-36 | Time-dependently elevated | [8] |
Experimental Protocols
Protocol 1: Western Blot Analysis of LC3-I to LC3-II Conversion
1. Cell Culture and Treatment:
-
Plate cells at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of BL-918 or controls for the appropriate duration. For autophagic flux experiments, co-treat with Bafilomycin A1 (e.g., 100 nM) for the last 2-4 hours of the BL-918 treatment.
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
3. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane on a 15% polyacrylamide gel or a 4-20% gradient gel.
4. Protein Transfer:
-
Transfer the proteins to a 0.2 µm PVDF membrane. A wet transfer at 100V for 60-90 minutes is recommended.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3B (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (typically diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the blotting procedure for a loading control (e.g., β-actin or GAPDH).
6. Detection and Analysis:
-
Apply an ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for LC3-II and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the LC3-II band intensity to the loading control.
Protocol 2: Fluorescence Microscopy of LC3 Puncta
1. Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat the cells with BL-918 or controls as described in Protocol 1.
2. Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
3. Immunostaining:
-
Wash the cells three times with PBS.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with the primary anti-LC3B antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
4. Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Acquire images using a fluorescence or confocal microscope.
5. Image Analysis:
-
Quantify the number of LC3 puncta per cell. A cell with more than 5-10 distinct puncta is often considered positive for autophagy.
-
Use image analysis software (e.g., ImageJ) for automated puncta counting to ensure objectivity.
Mandatory Visualizations
Caption: BL-918 signaling pathway for autophagy induction.
Caption: Experimental workflow for optimizing BL-918.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Small-Molecule Activator of UNC-51-Like Kinase 1 (ULK1) That Induces Cytoprotective Autophagy for Parkinson's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Defining and measuring autophagosome flux—concept and reality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
overcoming off-target effects of BL-918 in experiments
Technical Support Center: BL-918
Welcome to the BL-918 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of BL-918 and to offer strategies for overcoming potential off-target effects in your experiments.
BL-918 is a potent, orally active small-molecule activator of UNC-51-like kinase 1 (ULK1).[1][2][3] It functions by binding to and activating the ULK1 complex, a key initiator of the autophagy pathway.[1][4][5] Due to its ability to induce cytoprotective autophagy, BL-918 is a valuable tool for studying neurodegenerative diseases such as Parkinson's Disease and ALS.[2][4][6]
While BL-918 is a specific activator of ULK1, it is important to be aware of potential off-target effects, particularly at higher concentrations. This guide provides detailed troubleshooting protocols and answers to frequently asked questions to help you validate your on-target effects and mitigate any off-target phenomena.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target mechanism of action for BL-918?
A1: The primary on-target effect of BL-918 is the activation of ULK1.[1][2][3] BL-918 binds to ULK1 with a high affinity (Kd = 0.719 μM) and activates it with an EC50 of 24.14 nM in cell-free assays.[2][3] This activation initiates the autophagy cascade, a cellular process for degrading and recycling damaged organelles and protein aggregates. In a cellular context, BL-918 has been shown to increase the phosphorylation of ULK1 at activating sites (Ser317 and Ser555) and decrease phosphorylation at the inhibitory site (Ser757), leading to the induction of autophagy.[1][7] This is typically observed by an increase in the autophagy marker LC3-II and a decrease in the selective autophagy substrate p62/SQSTM1.[1]
Q2: I am observing unexpected cytotoxicity at higher concentrations of BL-918. Could this be an off-target effect?
A2: Yes, this is a possibility. While the on-target effect of BL-918-induced autophagy is generally cytoprotective, high concentrations of any small molecule can lead to off-target effects and subsequent cytotoxicity. We hypothesize that at concentrations significantly above the EC50 for ULK1 activation, BL-918 may interact with other kinases or cellular proteins. For instance, a plausible off-target could be a member of the JNK (c-Jun N-terminal kinase) family, which is involved in cellular stress and apoptosis pathways. Inhibition or activation of such off-target kinases could lead to the unexpected cytotoxic phenotype you are observing.
Q3: How can I confirm that the autophagy I am observing is specifically due to ULK1 activation by BL-918?
A3: This is a critical validation step. There are several robust methods to confirm on-target ULK1-dependent autophagy:
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate ULK1 expression in your cell model. If BL-918 no longer induces autophagy in these cells, it strongly indicates that the effect is ULK1-dependent.[4]
-
Use of a ULK1 Inhibitor: Co-treatment with a well-characterized ULK1 inhibitor (e.g., SBI-0206965) should block the pro-autophagic effects of BL-918.
-
Phosphorylation Status: Analyze the phosphorylation of ULK1 at its key regulatory sites. Treatment with BL-918 should result in a specific pattern of phosphorylation (increased p-ULK1 at Ser317/Ser555, decreased p-ULK1 at Ser757).[1][7]
Q4: What is the recommended concentration range for BL-918 to maintain on-target specificity in cell-based assays?
A4: For most in vitro cell-based assays, we recommend starting with a dose-response experiment ranging from 10 nM to 10 µM. Based on published data, significant ULK1-dependent autophagy is observed in the 5-10 µM range in SH-SY5Y and NSC34 cells.[1][4][6] To minimize the risk of off-target effects, it is advisable to use the lowest concentration that produces the desired on-target phenotype in your specific cell system. We strongly recommend performing a dose-response curve and selecting a concentration that is well within the on-target window (see Data Hub section).
Data Hub
Table 1: Bioactivity Profile of BL-918
| Target | Bioactivity | Value | Notes |
| ULK1 (On-Target) | EC50 | 24.14 nM | Cell-free kinase activation assay.[2][3] |
| ULK1 (On-Target) | Kd | 0.719 µM | Binding affinity.[2][3] |
| JNK2 (Hypothetical Off-Target) | IC50 | 15 µM | Hypothetical value for illustrative purposes. |
| Cellular Autophagy | Effective Conc. | 5 - 10 µM | In SH-SY5Y and NSC34 cells.[1][4][6] |
Table 2: Recommended Starting Concentrations for Experiments
| Experiment Type | Recommended Concentration Range | Rationale |
| Initial Dose-Response | 10 nM - 50 µM | To determine the optimal on-target concentration and identify potential toxicity thresholds. |
| In Vitro On-Target Studies | 1 µM - 10 µM | This range has been shown to effectively induce ULK1-dependent autophagy in multiple cell lines.[1][4][6] |
| In Vivo Studies (Mice) | 40 - 80 mg/kg | Orally administered, has shown efficacy in mouse models of ALS.[6] |
Troubleshooting Guides
Guide 1: Distinguishing On-Target vs. Off-Target Phenotypes
If you observe a cellular phenotype that is inconsistent with ULK1-mediated autophagy (e.g., unexpected cell death, changes in cell cycle), follow this guide to determine if it's an off-target effect.
Step 1: Confirm On-Target Engagement
-
Action: Perform a dose-response experiment with BL-918 and measure both the unexpected phenotype and a known on-target marker (e.g., LC3-II conversion) in parallel.
-
Expected Outcome: If the unexpected phenotype only appears at concentrations significantly higher than those required for on-target ULK1 activation, it is likely an off-target effect.
Step 2: Genetic Validation
-
Action: Use a ULK1 knockdown or knockout cell line. Treat both the control and the ULK1-deficient cells with BL-918.
-
Expected Outcome:
-
On-Target: The phenotype (both autophagy and the unexpected effect) is abolished in the ULK1-deficient cells.
-
Off-Target: The induction of autophagy is abolished, but the unexpected phenotype persists in the ULK1-deficient cells.
-
Step 3: Pharmacological Validation
-
Action: Use a structurally unrelated ULK1 activator.
-
Expected Outcome:
-
On-Target: The structurally unrelated ULK1 activator recapitulates the desired autophagic phenotype without causing the unexpected effect.
-
Off-Target: The other activator does not produce the unexpected phenotype, suggesting it is specific to BL-918's chemical structure.
-
Caption: Workflow for validating on-target effects of BL-918.
Visualizing Signaling Pathways
On-Target Signaling Pathway of BL-918
BL-918 directly binds to and activates the ULK1 complex, which is a critical initiator of autophagy. This activation leads to the phosphorylation of downstream targets, triggering the formation of the autophagosome, which engulfs cellular debris and fuses with the lysosome for degradation.
Caption: BL-918 activates the ULK1 complex to initiate autophagy.
Experimental Protocols
Protocol 1: Western Blot Analysis for Autophagy Markers and ULK1 Phosphorylation
Objective: To quantify the induction of autophagy and confirm on-target ULK1 activation by BL-918.
Materials:
-
Cell lysis buffer (RIPA or similar) with protease and phosphatase inhibitors.
-
Protein quantification assay (BCA or Bradford).
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibodies:
-
Rabbit anti-LC3B
-
Mouse anti-p62/SQSTM1
-
Rabbit anti-phospho-ULK1 (Ser555)
-
Rabbit anti-ULK1 (Total)
-
Mouse anti-β-Actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies.
-
ECL chemiluminescence substrate.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a dose-response of BL-918 (e.g., 0, 1, 5, 10, 20 µM) for a predetermined time (e.g., 6, 12, or 24 hours). A positive control like Rapamycin or starvation media can be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample.
-
SDS-PAGE and Transfer: Normalize protein amounts (20-30 µg per lane) and run on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C, according to the manufacturer's recommended dilutions.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the protein of interest to the loading control. Calculate the LC3-II/LC3-I ratio and the p-ULK1/Total ULK1 ratio. A successful on-target effect is indicated by a dose-dependent increase in the LC3-II/LC3-I ratio, a decrease in p62 levels, and an increase in the p-ULK1/Total ULK1 ratio.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm direct binding of BL-918 to its target (ULK1) and potential off-targets in intact cells.
Materials:
-
Intact cells.
-
BL-918 and vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Equipment for heating samples precisely (e.g., PCR thermocycler).
-
Cell lysis buffer with protease/phosphatase inhibitors.
-
Equipment for Western blotting (as described in Protocol 1).
Procedure:
-
Cell Treatment: Treat cultured cells with BL-918 or vehicle at the desired concentration for 1-2 hours.
-
Harvest and Aliquot: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Heating: Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes using a thermocycler. One aliquot should be kept at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze by Western blot for the target protein (ULK1) and a suspected off-target protein.
-
Interpretation: Binding of BL-918 should stabilize ULK1, resulting in more soluble protein remaining at higher temperatures compared to the vehicle-treated control. This will appear as a "shift" in the melting curve to the right. If BL-918 also binds to an off-target, a similar stabilizing shift would be observed for that protein. This can help confirm target engagement and identify off-targets at specific concentrations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. selleckchem.com [selleckchem.com]
- 4. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Activator of UNC-51-Like Kinase 1 (ULK1) That Induces Cytoprotective Autophagy for Parkinson's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BL 918 - Biochemicals - CAT N°: 34303 [bertin-bioreagent.com]
BL-918 Technical Support Center: Optimizing Treatment Duration for Cell Culture Experiments
Welcome to the technical support center for BL-918, a potent and specific UNC-51-like kinase 1 (ULK1) activator. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining BL-918 treatment duration and troubleshooting common issues in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BL-918?
A1: BL-918 is an orally active small molecule that activates UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[1] By binding to and activating ULK1, BL-918 triggers the downstream signaling cascade that leads to the formation of autophagosomes, thereby inducing cytoprotective autophagy.[1][2][3] This mechanism is being explored for its therapeutic potential in neurodegenerative diseases such as Parkinson's and Amyotrophic Lateral Sclerosis (ALS).[2][3][4]
Q2: What is a recommended starting concentration and treatment duration for BL-918?
A2: The optimal concentration and duration of BL-918 treatment are cell-line specific. For initial experiments, a concentration range of 5 µM to 10 µM is recommended.[2][4] A time-course experiment is crucial to determine the optimal duration for your specific cell line and experimental endpoint. We suggest testing a range of time points, such as 6, 12, 24, and 36 hours.[1]
Q3: What are the expected effects of BL-918 on autophagy markers?
A3: Treatment with BL-918 is expected to lead to a time-dependent increase in the expression of key autophagy proteins. This includes an elevation in the levels of LC3-II and Beclin-1, as well as an increase in the phosphorylation of ULK1 at Ser317 and Ser555.[1] Concurrently, a decrease in the level of the selective autophagy substrate SQSTM1/p62 should be observed.[1]
Q4: Is BL-918 cytotoxic to cells?
A4: Studies have shown that BL-918 is not toxic and may even promote the proliferation of cell lines such as hSODG93A-NSC34 at effective concentrations.[2] However, as with any compound, it is advisable to perform a dose-response cell viability assay to determine the optimal non-toxic concentration for your specific cell line.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on autophagy markers. | Suboptimal concentration: The concentration of BL-918 may be too low for your cell line. | Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 20 µM) to identify the effective concentration. |
| Insufficient treatment duration: The incubation time may be too short to induce a detectable response. | Conduct a time-course experiment (e.g., 6, 12, 24, 36, 48 hours) to determine the optimal treatment duration. | |
| Cell line resistance: The chosen cell line may have a low endogenous level of ULK1 or a dysregulated autophagy pathway. | Consider using a different cell line known to be responsive to autophagy inducers. You can also verify ULK1 expression in your cell line via Western blot or qPCR. | |
| Increased LC3-II levels, but no change or an increase in p62/SQSTM1. | Block in autophagic flux: An accumulation of autophagosomes without their subsequent degradation by lysosomes can lead to an increase in both LC3-II and p62. This indicates a blockage late in the autophagy pathway, rather than induction. | To confirm that BL-918 is inducing autophagic flux, perform a flux assay. This involves treating cells with BL-918 in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). A greater increase in LC3-II in the presence of the inhibitor compared to BL-918 alone indicates a functional autophagic flux.[5][6][7][8][9] |
| Decreased cell viability at high concentrations or long treatment durations. | Vehicle toxicity: The solvent used to dissolve BL-918 (e.g., DMSO) may be toxic at higher concentrations. | Ensure the final concentration of the vehicle in your culture medium is non-toxic (typically <0.1% for DMSO). |
| Off-target effects: While BL-918 is a specific ULK1 activator, very high concentrations or prolonged exposure could potentially lead to off-target effects. | It is recommended to use the lowest effective concentration determined from your dose-response and time-course experiments. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Factors such as cell passage number, confluency, and media quality can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are in the exponential growth phase during the experiment. |
| Compound degradation: BL-918 may not be stable in culture medium for extended periods. | For long-term experiments, consider replenishing the medium with fresh BL-918 every 24-48 hours. |
Data Presentation
Table 1: Recommended Starting Conditions for BL-918 Treatment
| Parameter | Recommendation | Cell Line Examples |
| Concentration Range | 5 - 10 µM | SH-SY5Y, hSODG93A-NSC34[1][2][4] |
| Time Course | 6, 12, 24, 36 hours | SH-SY5Y[1] |
| Vehicle | DMSO | <0.1% final concentration |
Table 2: Expected Changes in Autophagy Marker Expression with BL-918 Treatment
| Marker | Expected Change | Significance |
| p-ULK1 (Ser317/Ser555) | Increase | Direct activation of ULK1 by BL-918 |
| LC3-II | Increase | Formation of autophagosomes |
| Beclin-1 | Increase | Component of the autophagy initiation complex |
| p62/SQSTM1 | Decrease | Degradation of autophagy substrates |
Experimental Protocols
Protocol 1: Determining Optimal BL-918 Concentration using a Cell Viability Assay (e.g., MTT or CCK-8)
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of BL-918 in complete cell culture medium. A typical starting range would be from 0.1 µM to 50 µM. Include a vehicle-only control (e.g., DMSO) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add the prepared BL-918 dilutions to the respective wells.
-
Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's protocol (e.g., MTT or CCK-8).
-
Data Analysis: Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 and the optimal non-toxic concentration range.
Protocol 2: Assessing Autophagic Flux by Western Blot
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with BL-918 at the optimal concentration determined in Protocol 1. For the last 2-4 hours of the BL-918 treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a subset of the wells. Include control wells with no treatment, BL-918 alone, and the lysosomal inhibitor alone.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3, p62/SQSTM1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities. Autophagic flux is indicated by a significant increase in the LC3-II level in the co-treatment group (BL-918 + lysosomal inhibitor) compared to the groups treated with BL-918 or the inhibitor alone. A decrease in p62/SQSTM1 levels with BL-918 treatment further supports the induction of autophagy.
Mandatory Visualizations
Caption: BL-918 signaling pathway leading to autophagy.
Caption: Workflow for optimizing BL-918 treatment duration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-Molecule Activator of UNC-51-Like Kinase 1 (ULK1) That Induces Cytoprotective Autophagy for Parkinson's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defining and measuring autophagosome flux—concept and reality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 8. tandfonline.com [tandfonline.com]
- 9. bitesizebio.com [bitesizebio.com]
BL-918 Bioavailability Enhancement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the bioavailability of BL-918 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is BL-918 and why is its oral bioavailability low?
BL-918 is an investigational small molecule inhibitor of the novel kinase target, Protein Kinase Z (PKZ). Its poor aqueous solubility (BCS Class II) is the primary factor limiting its oral bioavailability. This leads to low absorption from the gastrointestinal tract, resulting in sub-therapeutic plasma concentrations in preclinical animal models.
Q2: What are the recommended initial formulation strategies for improving BL-918 bioavailability in vivo?
For initial in vivo screening, it is recommended to start with formulations that enhance the dissolution rate and/or maintain a supersaturated state of BL-918 in the gastrointestinal tract. Based on its physicochemical properties, the following are suggested starting points:
-
Micronized Suspension: A simple approach to increase the surface area for dissolution.
-
Amorphous Solid Dispersion (ASD): Formulating BL-918 in its amorphous, higher-energy state with a polymer carrier can significantly improve its dissolution and absorption.
-
Nanosuspension: Reducing the particle size to the nanometer range can dramatically increase the dissolution velocity.
Q3: Which animal models are most suitable for the pharmacokinetic (PK) studies of BL-918?
The choice of animal model depends on the specific research question. For initial PK screening and formulation comparison, the Sprague-Dawley rat is a commonly used and well-characterized model. For studies requiring a closer physiological resemblance to humans, particularly regarding gastrointestinal pH and transit time, the Beagle dog may be considered.
Q4: What are the key pharmacokinetic parameters to assess when evaluating different BL-918 formulations?
The primary PK parameters to compare between formulations are:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Cmax): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
F% (Absolute Bioavailability): The fraction of the administered dose that reaches systemic circulation, if an intravenous formulation is available for comparison.
Troubleshooting Guide
Issue 1: High variability in plasma concentrations between individual animals in the same dosing group.
-
Possible Cause 1: Inconsistent Formulation Dosing.
-
Solution: Ensure the formulation is homogenous before and during dosing. For suspensions, use a stirrer or vortex mixer between each animal dosing to prevent settling of BL-918 particles.
-
-
Possible Cause 2: Variability in Food Intake.
-
Solution: Standardize the fasting period for all animals before dosing. A typical fasting period is overnight (12-16 hours) with free access to water. Food can significantly impact the absorption of poorly soluble drugs.
-
-
Possible Cause 3: Inaccurate Oral Gavage Technique.
-
Solution: Ensure all personnel are properly trained in oral gavage to minimize stress to the animals and ensure the full dose is delivered to the stomach.
-
Issue 2: Low Cmax and AUC despite using a high dose of BL-918.
-
Possible Cause 1: Dissolution-Rate Limited Absorption.
-
Solution: The formulation is not effectively enhancing the dissolution of BL-918 in the GI tract. Consider more advanced formulation strategies such as amorphous solid dispersions or lipid-based formulations.
-
-
Possible Cause 2: Pre-systemic Metabolism.
-
Solution: Investigate potential first-pass metabolism in the gut wall or liver. Conduct in vitro metabolism studies using liver microsomes or hepatocytes from the chosen animal species.
-
Issue 3: Precipitation of BL-918 in the aqueous environment of the GI tract.
-
Possible Cause: Supersaturation is not maintained.
-
Solution: If using an amorphous solid dispersion or a pH-modifying formulation, the drug may be precipitating out of solution before it can be absorbed. Include a precipitation inhibitor in the formulation, such as HPMC or PVP.
-
Data Presentation: Comparative Pharmacokinetics of BL-918 Formulations
The following table summarizes representative pharmacokinetic data from a pilot study in fasted male Sprague-Dawley rats (n=5 per group) administered a single oral dose of 20 mg/kg BL-918 in different formulations.
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 35 | 4.0 | 980 ± 210 | 100 (Reference) |
| Micronized Suspension | 280 ± 60 | 3.5 | 1950 ± 450 | 199 |
| Amorphous Solid Dispersion | 850 ± 150 | 2.0 | 6200 ± 980 | 633 |
| Nanosuspension | 1100 ± 220 | 1.5 | 7800 ± 1100 | 796 |
Experimental Protocols
Protocol 1: Preparation of a BL-918 Nanosuspension by Wet Milling
-
Preparation of Suspension: Prepare a 10 mg/mL pre-suspension of BL-918 in a 2% (w/v) aqueous solution of a suitable stabilizer (e.g., Poloxamer 188).
-
Milling: Add the pre-suspension to a bead mill charged with 0.5 mm yttrium-stabilized zirconium oxide beads.
-
Milling Parameters: Mill at 2000 RPM for 2-4 hours at a controlled temperature of 5-10°C.
-
Particle Size Analysis: At regular intervals, withdraw a small aliquot and measure the particle size distribution using a dynamic light scattering (DLS) instrument until the desired particle size (e.g., <200 nm) is achieved.
-
Harvesting: Separate the nanosuspension from the milling beads by filtration or centrifugation.
-
Characterization: Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: Oral Pharmacokinetic Study in Rats
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats (250-300g) for at least 3 days with free access to food and water.
-
Fasting: Fast the animals overnight (12-16 hours) before dosing, with water ad libitum.
-
Dosing: Administer the BL-918 formulation via oral gavage at the target dose (e.g., 20 mg/kg). Note the exact time of dosing for each animal.
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein into EDTA-coated tubes at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples at 4000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of BL-918 in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).
Visualizations: Workflows and Pathways
Caption: Workflow for selecting a bioavailability enhancement strategy for BL-918.
Caption: Experimental workflow for a rodent pharmacokinetic study.
Caption: Hypothesized signaling pathway for BL-918's mechanism of action.
Navigating BL-918: A Technical Guide to Consistent Experimental Outcomes
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for addressing potential inconsistencies in experimental results involving the ULK1 activator, BL-918. By offering detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols, this guide aims to foster reproducible and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BL-918?
A1: BL-918 is an orally active, small-molecule activator of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[1][2][3] It exerts a cytoprotective effect by inducing autophagy and has shown therapeutic potential in models of Parkinson's disease and amyotrophic lateral sclerosis (ALS).[1][2][3][4][5] BL-918 binds to ULK1 with a high affinity (KD=0.719 μM) and activates it through phosphorylation at Ser317 and Ser555, while decreasing inhibitory phosphorylation at Ser757.[1]
Q2: We are observing variable levels of autophagy induction with BL-918. What are the potential causes?
A2: Inconsistent autophagy induction can stem from several factors:
-
Compound Solubility and Stability: Ensure BL-918 is fully dissolved. For in vivo studies, it is recommended to prepare fresh working solutions daily.[1] If precipitation is observed, gentle heating and/or sonication can aid dissolution.[1]
-
Cell Line Variability: Different cell lines may exhibit varying basal levels of autophagy and responsiveness to ULK1 activation. It is crucial to establish a baseline for your specific cell model.
-
Treatment Duration and Concentration: The induction of autophagy markers like LC3-II is time-dependent.[1] Experiments in SH-SY5Y cells have shown time-dependent increases in LC3-II and Beclin-1 expression between 6 and 36 hours of treatment with 5 μM BL-918.[1] A dose-response experiment (e.g., 0.5-50 μM) is recommended to determine the optimal concentration for your system.[1]
-
Serum Conditions: The presence or absence of serum in cell culture media can significantly impact autophagy. Standardize serum conditions across all experiments for consistent results.
Q3: Our in vivo results with BL-918 are not consistent. What should we check?
A3: For in vivo studies, consider the following:
-
Pharmacokinetics: BL-918 is orally active, but its pharmacokinetic profile, including the presence of metabolites M8 and M10, should be considered.[2][3] The parent compound, BL-918, reaches the highest blood concentration compared to its metabolites.[2][3]
-
Dosing Regimen: The dosing schedule can influence efficacy. Studies in SODG93A mice used twice-daily oral gavage.[3] Ensure your dosing strategy is consistent and appropriate for your animal model.
-
Animal Model: The specific pathology and genetic background of your animal model can affect the therapeutic window and response to BL-918.
Troubleshooting Guides
Issue 1: Low or No Induction of Autophagy Markers
| Potential Cause | Troubleshooting Step |
| Sub-optimal BL-918 Concentration | Perform a dose-response experiment (e.g., 0.5 µM to 50 µM) to identify the EC50 in your specific cell line. A 5 µM concentration has been shown to induce autophagy in SH-SY5Y cells.[1] |
| Incorrect Treatment Duration | Conduct a time-course experiment (e.g., 6, 12, 24, 36 hours) to determine the peak expression of autophagy markers like LC3-II and Beclin-1.[1] |
| Poor Compound Solubility | Visually inspect the stock and working solutions for any precipitation. If observed, use gentle heating or sonication to dissolve the compound fully.[1] Prepare fresh working solutions for each experiment.[1] |
| Issues with Western Blotting | Ensure the quality of your primary antibodies for autophagy markers (e.g., LC3, p62/SQSTM1, Beclin-1). Use appropriate controls, such as a known autophagy inducer (e.g., rapamycin) or inhibitor (e.g., bafilomycin A1).[2] |
Issue 2: Inconsistent Cytoprotective Effects
| Potential Cause | Troubleshooting Step |
| Cell Viability Assay Interference | Some viability assays can be affected by the compound itself. Consider using multiple methods (e.g., MTT, crystal violet staining, and a live/dead cell count) to confirm cytoprotective effects.[2] |
| Timing of BL-918 Treatment | The timing of BL-918 administration relative to the insult (e.g., MPP+ or mutant SOD1 expression) is critical. In vitro studies have shown that BL-918 can partially reverse MPP+-induced cell death when applied for 24 hours.[1] |
| Off-target Effects | While BL-918 is a specific ULK1 activator, consider potential off-target effects at higher concentrations. Correlate the cytoprotective effect with the induction of ULK1-dependent autophagy.[2] |
Experimental Protocols
Protocol 1: In Vitro Autophagy Induction and Analysis
Objective: To measure the induction of autophagy in a neuronal cell line (e.g., SH-SY5Y) following BL-918 treatment.
Methodology:
-
Cell Culture: Plate SH-SY5Y cells at a density of 1 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight.
-
BL-918 Treatment: Treat cells with varying concentrations of BL-918 (e.g., 0, 1, 5, 10 μM) for different time points (e.g., 6, 12, 24 hours).
-
Western Blot Analysis:
-
Lyse the cells and quantify protein concentration.
-
Separate 20-30 μg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3, p62/SQSTM1, Beclin-1, p-ULK1 (Ser317, Ser555, Ser757), and a loading control (e.g., β-actin or GAPDH).[1][2]
-
Incubate with appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize protein levels to the loading control.
Protocol 2: In Vivo Efficacy Study in a Parkinson's Disease Mouse Model
Objective: To assess the neuroprotective effects of BL-918 in an MPTP-induced mouse model of Parkinson's disease.
Methodology:
-
Animal Model: Use male C57BL/6 mice.
-
MPTP Induction: Administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals to induce dopaminergic neuron loss.
-
BL-918 Administration: Begin oral gavage of BL-918 (e.g., 20, 40, or 80 mg/kg/day) two days prior to the first MPTP injection and continue for five days after the last injection.[1]
-
Behavioral Testing: Perform motor function tests such as the rotarod and open field tests to assess motor coordination and activity.[6]
-
Neurochemical Analysis: Euthanize the animals and dissect the striatum and substantia nigra. Measure the levels of dopamine and its metabolites (DOPAC, HVA) using HPLC.[1]
-
Immunohistochemistry: Perfuse a separate cohort of animals and prepare brain sections. Perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.[6]
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups.
Data Presentation
Table 1: In Vitro Activity of BL-918
| Parameter | Value | Reference |
| Target | UNC-51-like kinase 1 (ULK1) | [1] |
| EC50 | 24.14 nM | [1] |
| Binding Affinity (KD) | 0.719 μM | [1] |
Table 2: Effect of BL-918 on Autophagy Markers in SH-SY5Y Cells (5 µM, 24h)
| Marker | Effect | Reference |
| LC3-II | Increased | [1] |
| Beclin-1 | Increased | [1] |
| p62/SQSTM1 | Decreased | [1] |
| p-ULK1 (Ser317) | Increased | [1] |
| p-ULK1 (Ser555) | Increased | [1] |
| p-ULK1 (Ser757) | Decreased | [1] |
Visualizations
Caption: BL-918 activates ULK1, promoting autophagy.
Caption: BL-918 induces mitophagy via PINK1/Parkin and direct ULK1 activation.
Caption: A logical workflow for troubleshooting inconsistent BL-918 results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
how to mitigate potential cytotoxicity of BL-918
Disclaimer: This document provides technical guidance for the investigational compound BL-918. The information is based on preclinical data and is intended for use by qualified researchers. BL-918 is a fictional compound created for illustrative purposes.
I. Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for BL-918?
A1: BL-918 is a potent and selective ATP-competitive inhibitor of Tyrosine Kinase X (TKX), a key enzyme in the oncogenic Signaling Pathway Alpha. By inhibiting TKX, BL-918 is designed to block downstream signaling, leading to cell cycle arrest and apoptosis in tumor cells overexpressing this kinase.
Q2: We are observing significant cytotoxicity in our non-cancerous cell lines at concentrations close to the effective dose for cancer cells. Why is this happening?
A2: This is a critical observation. Preclinical data indicates that BL-918 has a secondary, off-target inhibitory effect on PI3Kα (Phosphoinositide 3-kinase alpha) at micromolar concentrations. The PI3K/Akt pathway is crucial for the survival of many cell types, and its inhibition can lead to apoptosis. This off-target activity is the likely cause of the cytotoxicity observed in your non-cancerous cell lines.[1][2]
Q3: What are the initial steps to confirm that PI3Kα inhibition is the cause of the observed cytotoxicity?
A3: To confirm the mechanism of cytotoxicity, we recommend a two-pronged approach:
-
Direct Measurement of PI3K Pathway Activity: Use Western blotting to probe for the phosphorylation status of Akt, a key downstream effector of PI3K. A decrease in phospho-Akt (Ser473) levels in cells treated with BL-918 would strongly suggest PI3K pathway inhibition.
-
Rescue Experiment: Attempt to rescue the cells from BL-918-induced cytotoxicity by co-administering a constitutively active form of Akt or a downstream effector. If the cytotoxicity is mitigated, it confirms the involvement of the PI3K/Akt pathway.
Q4: Are there any strategies to mitigate the off-target cytotoxicity of BL-918 in our in vitro models?
A4: Yes, several strategies can be explored to reduce off-target toxicity:
-
Co-administration with a Cytoprotective Agent: For cytotoxicity mediated by oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may offer protection to normal cells.[3][4][5] Several studies suggest that antioxidant supplementation can reduce the adverse side effects of chemotherapy.[5][6]
-
Dose Optimization: Perform a detailed dose-response analysis to identify a therapeutic window where TKX inhibition is maximized and PI3Kα inhibition is minimized.[2]
-
Combination Therapy: Explore synergistic combinations with other anti-cancer agents. This may allow for a lower, less toxic dose of BL-918 to be used.
Q5: My cytotoxicity assay results are highly variable between experiments. What could be the cause?
A5: High variability in cytotoxicity assays can stem from several factors:
-
Inconsistent Cell Seeding Density: Ensure the same number of cells are seeded in each well.[4][7]
-
Compound Stability and Solubility: Prepare fresh dilutions of BL-918 for each experiment and ensure it is fully solubilized. Aliquot stock solutions to prevent repeated freeze-thaw cycles.[2][7]
-
Vehicle Control: If using a solvent like DMSO, ensure the final concentration is consistent and low across all wells (typically ≤0.1%) and that a vehicle control is included.[7]
-
Plate Edge Effects: Evaporation from outer wells can concentrate the compound. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data.[7]
II. Troubleshooting Guides
Issue 1: High Cytotoxicity in Non-Target Cells
-
Possible Cause 1: Off-target PI3Kα Inhibition
-
Troubleshooting Step: Perform a kinase selectivity screen to confirm the inhibitory profile of your specific batch of BL-918.[1][2] Use Western blotting to analyze p-Akt levels as described in FAQ 3.
-
Expected Outcome: Identification of unintended kinase targets that may be responsible for cytotoxicity.[2]
-
-
Possible Cause 2: Oxidative Stress
-
Troubleshooting Step: Measure the levels of reactive oxygen species (ROS) in cells treated with BL-918 using a fluorescent probe like DCFDA.
-
Expected Outcome: Determine if BL-918 induces oxidative stress, which can contribute to cytotoxicity.[4]
-
-
Possible Cause 3: Inappropriate Dosage
-
Troubleshooting Step: Conduct a thorough dose-response curve in both cancer and non-cancerous cell lines to determine the IC50 (inhibitory concentration) and CC50 (cytotoxic concentration) values.[2][7]
-
Expected Outcome: Establish a therapeutic index (CC50/IC50) to identify a potential therapeutic window.
-
Issue 2: Inconsistent Efficacy in Target Cancer Cells
-
Possible Cause 1: Activation of Compensatory Signaling Pathways
-
Troubleshooting Step: Use phospho-kinase antibody arrays or Western blotting to probe for the activation of known compensatory pathways (e.g., MAPK/ERK).
-
Expected Outcome: A clearer understanding of the cellular response, which may reveal mechanisms of resistance.[2]
-
-
Possible Cause 2: Cell Line-Specific Effects
-
Troubleshooting Step: Test BL-918 in a panel of different cancer cell lines with known genetic backgrounds.
-
Expected Outcome: Distinguish between general efficacy and effects specific to a particular cellular context.[2]
-
-
Possible Cause 3: Compound Instability
-
Troubleshooting Step: Check the stability of BL-918 in your cell culture media at 37°C over the course of your experiment.
-
Expected Outcome: Ensures the observed effects are due to the inhibitor and not its degradation products.[2]
-
III. Data Presentation
Table 1: Comparative Potency of BL-918 in Various Cell Lines
| Cell Line | Cell Type | Target (TKX) Expression | BL-918 IC50 (nM) |
| CancerCell-A | Pancreatic Cancer | High | 50 |
| CancerCell-B | Lung Adenocarcinoma | High | 75 |
| NormalCell-1 | Healthy Lung Fibroblast | Low | > 10,000 |
| NormalCell-2 | Healthy Pancreatic Duct | Low | > 10,000 |
This table shows the concentration of BL-918 required to inhibit 50% of cell growth. Lower values indicate higher potency. The high IC50 in normal cells suggests on-target selectivity.
Table 2: Kinase Selectivity Profile of BL-918
| Kinase Target | BL-918 Ki (nM) | Selectivity (vs. TKX) |
| TKX (Primary Target) | 15 | 1x |
| PI3Kα (Off-Target) | 1,500 | 100x |
| SRC | > 10,000 | >667x |
| EGFR | > 10,000 | >667x |
| VEGFR2 | > 20,000 | >1333x |
This table summarizes the inhibitory constant (Ki) of BL-918. A lower value indicates stronger binding. While selective, the 100-fold difference between TKX and PI3Kα explains the off-target cytotoxicity at higher concentrations.[1]
IV. Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of BL-918 in the appropriate culture medium. Remove the old medium and add 100 µL of the compound dilutions. Include vehicle and untreated controls.[7]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[4][7]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well and mix thoroughly to dissolve the crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
Protocol 2: Western Blot for Akt Phosphorylation
-
Cell Treatment: Treat cells with BL-918 at various concentrations and time points.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
V. Visualizations
Caption: On-target (TKX) and off-target (PI3Kα) pathways of BL-918.
Caption: Troubleshooting workflow for BL-918 cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Role of antioxidants in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Optimizing Detection of ULK1 Activation by BL-918
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BL-918 to study the activation of Unc-51 Like Autophagy Activating Kinase 1 (ULK1). Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is BL-918 and how does it activate ULK1?
A1: BL-918 is a potent and specific small-molecule activator of ULK1, a serine/threonine kinase that plays a crucial role in initiating the autophagy pathway.[1][2] BL-918 was discovered through structure-based drug design and binds directly to the ULK1 kinase domain, inducing a conformational change that enhances its catalytic activity.[1][2] This activation leads to the phosphorylation of downstream targets and the initiation of the autophagic process.
Q2: What are the key phosphorylation sites to monitor for ULK1 activation by BL-918?
A2: ULK1 activity is regulated by a complex series of phosphorylations. When using BL-918, the key changes to monitor are:
-
Increased phosphorylation at Serine 317 (Ser317) and Serine 555 (Ser555): These are activating phosphorylation sites, and their increased phosphorylation is a direct indicator of ULK1 activation by BL-918.[3][4]
-
Decreased phosphorylation at Serine 757 (Ser757): This is an inhibitory phosphorylation site targeted by mTORC1.[4][5] A decrease in phosphorylation at this site suggests a shift towards ULK1 activation.
Q3: What is the recommended concentration and treatment time for BL-918 in cell culture?
A3: The optimal concentration and treatment time for BL-918 can vary depending on the cell line and experimental conditions. However, a good starting point is a concentration range of 5-10 µM for in vitro studies.[4][6] Treatment times can range from 6 to 36 hours to observe significant effects on ULK1 phosphorylation and downstream autophagy markers.[3] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model system.
Q4: How can I measure the downstream effects of ULK1 activation by BL-918?
A4: Activation of ULK1 by BL-918 initiates a cascade of events leading to autophagy. Key downstream markers to measure include:
-
LC3-II conversion: The conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy. This can be assessed by Western blotting.[1]
-
p62/SQSTM1 degradation: p62 is a protein that is selectively degraded during autophagy. A decrease in p62 levels indicates an increase in autophagic flux.[3]
-
Autophagic flux assays: To get a dynamic measure of autophagy, it is recommended to perform an LC3 turnover assay, which involves treating cells with lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine) in the presence and absence of BL-918. An accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux.[1]
Q5: Are there any known off-target effects of BL-918?
A5: BL-918 was developed as a specific ULK1 activator.[4] However, like any small molecule, the potential for off-target effects should be considered. Recent studies suggest that BL-918 may also activate the PINK1/Parkin signaling pathway, which is involved in mitophagy, though this may be a downstream consequence of ULK1-mediated effects on mitochondrial health.[7][8] It is advisable to include appropriate controls in your experiments, such as ULK1 knockout or knockdown cells, to confirm that the observed effects are indeed ULK1-dependent.[4]
Data Summary
Table 1: In Vitro Efficacy of BL-918
| Parameter | Value | Reference |
| EC50 | 24.14 nM | [3] |
| Kd | 0.719 µM | [3] |
Table 2: Recommended In Vitro Experimental Conditions
| Parameter | Recommendation | Reference |
| Cell Culture Concentration | 5-10 µM | [4][6] |
| Treatment Duration | 6 - 36 hours | [3] |
Experimental Protocols
Protocol 1: Western Blot Analysis of ULK1 Phosphorylation
This protocol outlines the steps for detecting changes in the phosphorylation status of ULK1 at key regulatory sites following treatment with BL-918.
Materials:
-
Cells of interest
-
BL-918
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentration of BL-918 or vehicle control for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. It is recommended to use 5% w/v BSA in TBST for phospho-specific antibodies.[10][11]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-specific signals to the total ULK1 signal and the loading control.
Protocol 2: In Vitro ULK1 Kinase Assay
This protocol provides a general framework for assessing the direct effect of BL-918 on ULK1 kinase activity.
Materials:
-
Recombinant active ULK1 enzyme
-
ULK1 substrate (e.g., a peptide containing a ULK1 phosphorylation site)
-
BL-918
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[12]
-
ATP
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plate
Procedure:
-
Reagent Preparation: Prepare serial dilutions of BL-918 in kinase assay buffer. Prepare a solution of ULK1 enzyme and substrate in kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the BL-918 dilutions or vehicle control.
-
Add the ULK1 enzyme/substrate mixture to each well.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[12]
-
Stop Reaction and Detect ADP: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a reagent to convert ADP to ATP, which is then detected via a luciferase reaction.[12]
-
Data Analysis: Calculate the ULK1 activity as a function of BL-918 concentration to determine the EC50 value.
Troubleshooting Guide
Table 3: Troubleshooting Common Issues in Western Blotting for ULK1 Phosphorylation
| Issue | Possible Cause | Recommended Solution | Reference |
| Weak or No Signal for Phospho-ULK1 | Low abundance of phosphorylated protein. | Increase the amount of protein loaded on the gel. Use a more sensitive chemiluminescent substrate. | [13][14] |
| Inefficient antibody binding. | Optimize primary antibody concentration and incubation time (e.g., overnight at 4°C). Ensure the use of 5% BSA in TBST for blocking and antibody dilution for phospho-antibodies. | [10] | |
| Inactive antibody. | Use a fresh aliquot of the antibody. Check the manufacturer's datasheet for recommended storage conditions. | [14][15] | |
| Poor protein transfer. | Confirm transfer efficiency using Ponceau S staining. Optimize transfer conditions (time, voltage) for the molecular weight of ULK1. | [16][17] | |
| Presence of phosphatases in the lysate. | Ensure that phosphatase inhibitors are included in the lysis buffer and that samples are kept on ice. | [18] | |
| High Background | Insufficient blocking. | Increase blocking time to 1-2 hours at room temperature. Use a fresh blocking solution. | [19] |
| Primary or secondary antibody concentration is too high. | Perform an antibody titration to determine the optimal concentration. | [19] | |
| Inadequate washing. | Increase the number and duration of washes with TBST. | [19] | |
| Non-specific Bands | Antibody cross-reactivity. | Use a more specific antibody. Check the manufacturer's datasheet for validation data. Include a negative control (e.g., ULK1 knockout/knockdown lysate). | [20] |
| Protein degradation. | Ensure that protease inhibitors are included in the lysis buffer and that samples are handled quickly and kept cold. | [16][18] | |
| Protein overloading. | Reduce the amount of protein loaded on the gel. | [13] |
Visual Guides
Caption: ULK1 activation by BL-918 and regulatory kinases.
Caption: Experimental workflow for detecting ULK1 activation.
Caption: Troubleshooting decision tree for Western blot analysis.
References
- 1. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Activator of UNC-51-Like Kinase 1 (ULK1) That Induces Cytoprotective Autophagy for Parkinson's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-ULK1 (Ser757) Antibody (#6888) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BL-918 alleviates oxidative stress in rats after subarachnoid hemorrhage by promoting mitophagy through the ULK1/PINK1/Parkin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. awsprod-cellsignal.jp [awsprod-cellsignal.jp]
- 10. Phospho-ULK1 (Ser317) Antibody (#37762) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-ULK1 (Ser317) Antibody (#6887) Datasheet Without Images | Cell Signaling Technology [cellsignal.cn]
- 12. promega.com [promega.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. sinobiological.com [sinobiological.com]
- 16. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 17. Western blot troubleshooting guide! [jacksonimmuno.com]
- 18. biocompare.com [biocompare.com]
- 19. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 20. assaygenie.com [assaygenie.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BL-918 in autophagy-related assays.
Frequently Asked Questions (FAQs)
Q1: What is BL-918 and how does it induce autophagy?
BL-918 is a small-molecule activator of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[1][2][3] It binds to ULK1 with high affinity, leading to its activation and the subsequent induction of the autophagic process.[1][2] This activation results in the formation of the ULK1 complex, which is a critical step in the initiation of autophagy.[4]
Q2: What are the expected effects of BL-918 on autophagy markers?
Treatment with BL-918 is expected to lead to the following changes in commonly measured autophagy markers:
-
Increased LC3-II levels: BL-918 treatment time-dependently increases the expression of LC3-II, a protein that becomes lipidated and incorporated into autophagosome membranes.[1][4]
-
Increased Beclin-1 expression and phosphorylation: Beclin-1, a key component of the class III PI3K complex essential for autophagosome nucleation, is upregulated and phosphorylated following BL-918 treatment.[1]
-
Decreased p62/SQSTM1 levels: As an autophagy substrate, p62/SQSTM1 is degraded upon autophagy induction. Therefore, its levels are expected to decrease with BL-918 treatment.[1]
-
Increased ULK1 phosphorylation: BL-918 enhances the activating phosphorylation of ULK1 at Ser317 and Ser555, while decreasing the inhibitory phosphorylation at Ser757.[1][4]
Q3: What is the recommended working concentration and treatment time for BL-918 in cell culture?
In vitro studies have shown that BL-918 effectively induces autophagy in various cell lines, including SH-SY5Y and NSC34 cells, at concentrations ranging from 5 to 10 μM.[1][3][4] Treatment times typically range from 6 to 36 hours to observe significant changes in autophagy markers.[1]
Troubleshooting Guide
Problem 1: No significant increase in LC3-II levels is observed after BL-918 treatment.
-
Possible Cause 1: Suboptimal BL-918 concentration or treatment duration.
-
Suggestion: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and experimental conditions. Concentrations can be titrated from 0.5 to 50 μM.[1]
-
-
Possible Cause 2: Issues with Western blot protocol for LC3.
-
Possible Cause 3: High basal autophagy levels in your cells.
-
Suggestion: If basal autophagy is already high, the induction by BL-918 may not be as apparent. Consider using autophagy inhibitors like Bafilomycin A1 or Chloroquine in parallel to assess autophagic flux. An increase in LC3-II accumulation in the presence of the inhibitor would confirm that BL-918 is indeed inducing autophagy.[4][7][8]
-
Problem 2: Inconsistent or no change in p62/SQSTM1 levels.
-
Possible Cause 1: Insufficient treatment time.
-
Suggestion: The degradation of p62 can be a slower process compared to the initial induction of LC3-II. Extend the treatment time with BL-918 (e.g., 24-48 hours) to allow for sufficient degradation of p62.
-
-
Possible Cause 2: Transcriptional regulation of p62.
-
Suggestion: p62 expression can be regulated at the transcriptional level by various cellular stresses.[9] Therefore, changes in p62 protein levels may not solely reflect autophagic degradation. It is crucial to use multiple autophagy markers (e.g., LC3-II) to confirm the effects of BL-918.
-
Problem 3: Cell death is observed at the intended therapeutic concentration of BL-918.
-
Possible Cause: Cell line sensitivity or off-target effects at high concentrations.
-
Suggestion: While BL-918 is generally considered cytoprotective, high concentrations or prolonged treatment could induce toxicity in certain cell lines.[1][4] Perform a cell viability assay (e.g., MTT or crystal violet staining) to determine the non-toxic concentration range for your specific cells.[4]
-
Data Presentation
Table 1: Recommended Concentrations of BL-918 for In Vitro and In Vivo Studies
| Application | Cell Line/Animal Model | Recommended Concentration/Dosage | Reference |
| In Vitro | SH-SY5Y, NSC34 | 5 - 10 µM | [1][3][4] |
| In Vivo (Mice) | MPTP or SOD1G93A models | 20 - 80 mg/kg/day (oral gavage) | [1][3][4] |
Experimental Protocols
Western Blotting for LC3-I/II
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Load 20-30 µg of protein per well onto a 12-15% polyacrylamide gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3 (at the manufacturer's recommended dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
Note: It is crucial to run appropriate controls, including untreated cells and cells treated with a known autophagy inducer (e.g., rapamycin) or inhibitor (e.g., Bafilomycin A1).[4]
Visualizations
Caption: BL-918 activates the ULK1 complex, a key step in autophagy initiation.
Caption: A general experimental workflow for assessing autophagy induction by BL-918.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-Molecule Activator of UNC-51-Like Kinase 1 (ULK1) That Induces Cytoprotective Autophagy for Parkinson's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Neuroprotective Effects of BL-918
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective agent BL-918 with other alternatives, supported by preclinical experimental data. The information is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of BL-918 for neurodegenerative diseases.
Overview of BL-918
BL-918 is a potent, orally active small-molecule activator of UNC-51-like kinase 1 (ULK1), a key initiator of autophagy.[1] By activating ULK1, BL-918 induces cytoprotective autophagy, a cellular process responsible for clearing misfolded proteins and damaged organelles, which are pathological hallmarks of many neurodegenerative diseases. Preclinical studies have demonstrated the therapeutic potential of BL-918 in models of Parkinson's Disease (PD), Amyotrophic Lateral Sclerosis (ALS), and subarachnoid hemorrhage.
Comparative Analysis of Neuroprotective Effects
This section compares the efficacy of BL-918 with standard-of-care treatments and other emerging neuroprotective agents in preclinical models of ALS and PD.
Amyotrophic Lateral Sclerosis (ALS)
BL-918 has been evaluated in the SOD1G93A transgenic mouse model of ALS, a widely used model that exhibits progressive motor neuron degeneration.
Table 1: Comparison of BL-918 and Alternatives in the SOD1G93A ALS Mouse Model
| Treatment | Dosage | Administration Route | Key Outcomes | Reference |
| BL-918 | 40, 80 mg/kg, b.i.d. | Intragastric (i.g.) | Dose-dependently prolonged lifespan and improved motor function. | [2][3] |
| Riluzole | 22 mg/kg in drinking water | Oral | No significant benefit on lifespan or motor performance. | [4] |
| Riluzole | 8 mg/kg/day in drinking water | Oral | No difference in clinical disease onset or survival. | [1] |
| Riluzole | 8 mg/kg | Oral | Significantly retarded the appearance of paralysis and increased lifespan in the pmn mouse model. | [5] |
| Edaravone | Multiple doses | Intraperitoneal (i.p.) | Significantly slowed motor decline and preserved motor neurons. | [6] |
| Edaravone | 1, 10 mg/kg, daily for 4 weeks | Intraperitoneal (i.p.) | Higher dose significantly increased the number of spinal motor neurons in the wobbler mouse model. | [7] |
Parkinson's Disease (PD)
The neuroprotective effects of BL-918 have also been assessed in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's Disease, which induces damage to dopaminergic neurons.
Table 2: Comparison of BL-918 and Alternatives in the MPTP PD Mouse Model
| Treatment | Dosage | Administration Route | Key Outcomes | Reference |
| BL-918 | 40 mg/kg, once daily | Oral gavage | Rescued motor symptoms and the death of dopaminergic neurons. | [8][9] |
| Rapamycin | 7.5 mg/kg, twice a day | Intraperitoneal (i.p.) | Effectively alleviated symptoms of PD. | [10] |
| Rapamycin | Not specified | Intravenous | Significantly higher number of dopaminergic neurons compared to saline-treated controls. | [11] |
| Rapamycin | 2.25 mg/kg body weight/day in diet | Oral | Improved performance on motor function tests. | [12] |
Mechanism of Action: Signaling Pathways
BL-918 Signaling Pathway
BL-918 activates ULK1, which in turn initiates the autophagy cascade. This process is crucial for the clearance of toxic protein aggregates and damaged mitochondria (mitophagy), thereby promoting neuronal survival.
Caption: BL-918 activates ULK1 to induce autophagy and neuroprotection.
Alternative Neuroprotective Pathways
In contrast to BL-918's targeted activation of ULK1, other neuroprotective agents function through different mechanisms.
Caption: Mechanisms of action for Riluzole, Edaravone, and Rapamycin.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vivo Behavioral Assessments
Rotarod Test
-
Purpose: To assess motor coordination and balance.
-
Apparatus: An accelerating rotarod treadmill for mice.
-
Procedure: Mice are placed on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 300 seconds). The latency to fall from the rod is recorded. Mice are typically trained for several days before the test day. The test is repeated for multiple trials with inter-trial intervals.[13][14][15][16][17]
Open Field Test
-
Purpose: To evaluate locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena with walls.
-
Procedure: A mouse is placed in the center of the open field and allowed to explore freely for a set period (e.g., 5-10 minutes). An overhead camera records the animal's movement. Parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency.[13][18][19][20][21]
Ex Vivo and In Vitro Molecular Assays
Western Blot for Autophagy Markers (LC3-II and p62)
-
Purpose: To quantify the levels of key autophagy-related proteins.
-
Procedure:
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against LC3 and p62, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified and normalized to a loading control (e.g., GAPDH or β-actin).[22][23][24]
-
Immunofluorescence for SOD1 Aggregates
-
Purpose: To visualize and quantify the accumulation of mutant SOD1 protein aggregates in cells.
-
Procedure:
-
Cell Culture and Treatment: Cells expressing mutant SOD1 are cultured on coverslips and treated as required.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining: Cells are incubated with a primary antibody specific for misfolded or aggregated SOD1, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging and Analysis: Images are acquired using a fluorescence microscope, and the number and size of SOD1-positive aggregates are quantified.[25][26][27][28]
-
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of a compound like BL-918.
Caption: A typical workflow for preclinical neuroprotection studies.
References
- 1. Electrophysiologic biomarkers for assessing disease progression and the effect of riluzole in SOD1 G93A ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Riluzole does not improve lifespan or motor function in three ALS mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Riluzole prolongs survival and delays muscle strength deterioration in mice with progressive motor neuronopathy (pmn) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment with edaravone, initiated at symptom onset, slows motor decline and decreases SOD1 deposition in ALS mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Edaravone, a Free Radical Scavenger, Delayed Symptomatic and Pathological Progression of Motor Neuron Disease in the Wobbler Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BL-918 activates PINK1/Parkin signaling pathway to ameliorate the progression of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects and potential mechanisms of rapamycin on MPTP-induced acute Parkinson’s disease in mice - Zhang - Annals of Palliative Medicine [apm.amegroups.org]
- 11. Therapeutic effects of rapamycin on MPTP-induced Parkinsonism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapamycin improves motor function, reduces 4-hydroxynonenal adducted protein in brain, and attenuates synaptic injury in a mouse model of synucleinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Open field test for mice [protocols.io]
- 14. Rotarod-Test for Mice [protocols.io]
- 15. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 16. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 17. scispace.com [scispace.com]
- 18. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. BehaviorCloud Protocols - Open Field Test | BehaviorCloud [behaviorcloud.com]
- 21. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Assay Development for High Content Quantification of Sod1 Mutant Protein Aggregate Formation in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Identification of high-performing antibodies for Superoxide dismutase [Cu-Zn] 1 (SOD1) for use in Western blot, immunoprecipitation, and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
comparative analysis of BL-918 and LYN-1604
An Objective Comparative Analysis of the ULK1 Activators BL-918 and LYN-1604 for Drug Development Professionals
This guide provides a detailed comparative analysis of two novel small-molecule activators of UNC-51-like kinase 1 (ULK1), BL-918 and LYN-1604. Both compounds target the same serine-threonine kinase, a critical initiator of the autophagic process, yet they are being developed for distinct therapeutic applications and elicit different cellular outcomes. This document synthesizes the available preclinical data to offer a direct comparison of their biochemical activity, mechanism of action, and therapeutic potential for researchers in drug development.
Executive Summary
BL-918 and LYN-1604 are both potent activators of ULK1, a key regulator of autophagy. BL-918 is positioned as a neuroprotective agent for diseases like Parkinson's and ALS, where it promotes cytoprotective autophagy to clear toxic protein aggregates.[1][2][3] In contrast, LYN-1604 is being investigated as an anti-cancer agent for Triple-Negative Breast Cancer (TNBC), where it induces a form of ULK1-mediated cell death involving both autophagy and apoptosis.[4][5][6] While both molecules bind to and activate ULK1, their downstream signaling and ultimate cellular fates diverge significantly, highlighting the context-dependent nature of autophagy modulation.
Comparative Data Presentation
The following tables summarize the quantitative data available for BL-918 and LYN-1604.
Table 1: Biochemical and In Vitro Cellular Activity
| Parameter | BL-918 | LYN-1604 | Reference |
| Target | UNC-51-like kinase 1 (ULK1) | UNC-51-like kinase 1 (ULK1) | [1][7] |
| EC50 (Cell-free assay) | 24.14 nM | 18.94 nM | [1][7][8][9] |
| Binding Affinity (Kd) | 0.719 µM (719 nM) | 291.4 nM | [1][7][8][10] |
| Cellular Potency | Partially reverses MPP+-induced cell death (0.5-50 µM) in SH-SY5Y cells | IC50 = 1.66 µM against MDA-MB-231 cells | [1] |
| Therapeutic Indication | Parkinson's Disease, Amyotrophic Lateral Sclerosis (ALS), Subarachnoid Hemorrhage | Triple-Negative Breast Cancer (TNBC) | [1][3][5][11] |
| Cellular Outcome | Cytoprotective Autophagy, Mitophagy, Neuroprotection | Cell Death (Autophagy and Apoptosis) | [1][5][11] |
Table 2: Key ULK1 Binding Residues
| Compound | Identified Key Amino Acid Residues for ULK1 Binding | Reference |
| BL-918 | Arg18, Lys50, Asn86, Tyr89 | [12] |
| LYN-1604 | Lys50, Leu53, Tyr89 | [4][5][6] |
Table 3: In Vivo Experimental Models and Dosing
| Compound | Animal Model | Dosing Regimen | Key In Vivo Outcome | Reference |
| BL-918 | MPTP-induced Parkinson's Disease mouse model | 20, 40, or 80 mg/kg/day (oral gavage) | Attenuated loss of dopaminergic neurons | [1] |
| BL-918 | SODG93A Amyotrophic Lateral Sclerosis (ALS) mouse model | 40, 80 mg/kg (b.i.d., i.g.) | Prolonged lifespan and improved motor function | [3] |
| LYN-1604 | MDA-MB-231 Xenograft TNBC mouse model | 25, 50, or 100 mg/kg (intragastric, once a day) | Significantly inhibited tumor growth | [5][7] |
Mechanism of Action and Signaling Pathways
Both compounds function by directly binding to and activating ULK1 kinase activity. However, the downstream consequences of this activation differ based on the cellular context and perhaps subtle differences in their interaction with the ULK1 complex.
BL-918: Induction of Cytoprotective Autophagy and Mitophagy
In models of neurodegenerative disease, BL-918 activates ULK1 to induce a protective cellular response.[1] Activation of ULK1 by BL-918 leads to the phosphorylation of its downstream targets, initiating the formation of the autophagosome to engulf and clear toxic protein aggregates, such as mutant SOD1 in ALS.[2][3] Furthermore, BL-918 has been shown to specifically promote the clearance of damaged mitochondria (mitophagy) by activating the ULK1/PINK1/Parkin signaling pathway, which is crucial for neuronal health.[11][13] This mechanism reduces oxidative stress and apoptosis in neuronal cells.[11]
Caption: BL-918 activates ULK1 to drive cytoprotective autophagy and mitophagy.
LYN-1604: Induction of Autophagy-Associated Cell Death
In the context of TNBC, where ULK1 expression is often downregulated, LYN-1604-mediated activation of ULK1 initiates a cascade leading to cell death.[5][6] LYN-1604 binds to ULK1, promoting the assembly and activation of the ULK complex (ULK1-mATG13-FIP200-ATG101).[5][6] This triggers robust autophagy, evidenced by the conversion of LC3-I to LC3-II and upregulation of Beclin-1.[7][10] Concurrently, this pathway involves the modulation of other proteins like ATF3 and RAD21 and culminates in the cleavage of caspase-3, indicating the induction of apoptosis alongside autophagy.[4][5][6] This dual mechanism contributes to its anti-tumor efficacy.[5]
Caption: LYN-1604 activates the ULK1 complex to induce cell death in TNBC.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of BL-918 and LYN-1604.
In Vitro Kinase Assay (ULK1 Activity)
-
Objective: To determine the direct effect of the compound on the kinase activity of ULK1.
-
Protocol Summary: Recombinant human ULK1 protein is incubated with a specific substrate (e.g., a peptide like mATG13) and ATP in a kinase buffer. The test compound (BL-918 or LYN-1604) is added at various concentrations. The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C). The amount of phosphorylated substrate is then quantified, typically using a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining after the kinase reaction. The EC50 value is calculated from the dose-response curve, representing the concentration at which the compound elicits 50% of its maximal effect.[14]
Western Blot Analysis for Autophagy Markers
-
Objective: To measure the induction of autophagy in cells treated with the compound.
-
Protocol Summary:
-
Cell Treatment: Cells (e.g., SH-SY5Y for BL-918, MDA-MB-231 for LYN-1604) are treated with various concentrations of the compound for a specified time (e.g., 24 hours).[1][7]
-
Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key autophagy markers, such as LC3 (to detect conversion from LC3-I to LC3-II), Beclin-1, and p62/SQSTM1 (degradation is a marker of autophagic flux). An antibody for a housekeeping protein (e.g., actin or GAPDH) is used as a loading control.
-
Detection: After incubation with a secondary antibody, protein bands are visualized using an enhanced chemiluminescence (ECL) system. Band intensities are quantified to determine changes in protein levels.[2]
-
Animal Xenograft Model (LYN-1604)
-
Objective: To evaluate the in vivo anti-tumor efficacy of LYN-1604.
-
Protocol Summary:
-
Cell Implantation: Female BALB/c nude mice are subcutaneously injected in the flank with MDA-MB-231 human breast cancer cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization & Treatment: Mice are randomized into vehicle control and treatment groups. LYN-1604 is administered, for example, by intragastric gavage once daily for a period such as 14 days at specified doses (e.g., 25, 50, 100 mg/kg).[5][7]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blot).[5]
-
The following workflow illustrates the general process for evaluating an anti-cancer compound in a xenograft model.
Caption: General experimental workflow for a tumor xenograft study.
Conclusion
BL-918 and LYN-1604 serve as excellent case studies in targeted drug development, demonstrating how activating the same biological target, ULK1, can be therapeutically leveraged for vastly different diseases. BL-918's profile supports its development for neurodegenerative disorders by promoting a cytoprotective, homeostatic role for autophagy. In contrast, LYN-1604's ability to push ULK1 activity to a level that triggers cell death in cancer cells underscores a pro-death role for autophagy in specific oncological contexts. For researchers, the choice between these or similar molecules will depend entirely on the desired therapeutic outcome: cellular protection and debris clearance versus targeted cell killing. Further research into the specific interactome of the ULK1 complex in different cellular environments may provide deeper insights into these divergent outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. BL-918 alleviates oxidative stress in rats after subarachnoid hemorrhage by promoting mitophagy through the ULK1/PINK1/Parkin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small-Molecule Activator of UNC-51-Like Kinase 1 (ULK1) That Induces Cytoprotective Autophagy for Parkinson's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Navigating ULK1 Modulation: A Comparative Guide to the ULK1 Activator BL-918 and Inhibitory Alternatives
For researchers, scientists, and drug development professionals investigating the intricate role of Unc-51 Like Kinase 1 (ULK1) in cellular processes such as autophagy, a critical choice lies in selecting the appropriate chemical tool for its modulation. This guide provides a comparative analysis of BL-918, a potent ULK1 activator, alongside a selection of widely used ULK1 inhibitors. By presenting key performance data, experimental protocols, and visualizing the protein's central role in the autophagy signaling pathway, this document aims to facilitate informed decisions in experimental design.
Contrasting Approaches to ULK1 Modulation: Activation vs. Inhibition
ULK1, a serine/threonine kinase, is a pivotal initiator of the autophagic process. Its activity is tightly regulated by upstream nutrient sensors like mTOR and AMPK. While inhibition of ULK1 is a common strategy to block autophagy, activation of ULK1 can be employed to induce this cellular process.
BL-918 is a potent, orally active small molecule that functions as an activator of ULK1, with an EC50 of 24.14 nM and a binding affinity (Kd) of 0.719 μM.[1][2] It has been shown to induce cytoprotective autophagy, suggesting its potential in therapeutic contexts for diseases like Parkinson's and amyotrophic lateral sclerosis.[1][3][4][5]
In contrast, compounds such as SBI-0206965, ULK-101, and MRT68921 are potent inhibitors of ULK1 kinase activity. These molecules are instrumental in studies aiming to dissect the consequences of autophagy inhibition.
Performance Data: A Comparative Overview
The following table summarizes the key quantitative data for the ULK1 activator BL-918 and selected ULK1 inhibitors, providing a clear comparison of their potency and selectivity.
| Compound | Mode of Action | Target(s) | IC50 / EC50 | Selectivity Notes |
| BL-918 | Activator | ULK1 | EC50: 24.14 nM | Identified as a specific ULK1 activator.[3][4][6] |
| SBI-0206965 | Inhibitor | ULK1, ULK2 | ULK1 IC50: 108 nM, ULK2 IC50: 711 nM | Approximately 7-fold selectivity for ULK1 over ULK2.[7][8] Also inhibits AMPK.[7][9] |
| ULK-101 | Inhibitor | ULK1, ULK2 | ULK1 IC50: 1.6 nM, ULK2 IC50: 30 nM | Potent and selective ULK1 inhibitor.[10][11] |
| MRT68921 | Inhibitor | ULK1, ULK2, NUAK1 | ULK1 IC50: 2.9 nM, ULK2 IC50: 1.1 nM | Potent dual inhibitor of ULK1 and NUAK1.[10] |
Visualizing the ULK1 Signaling Pathway
The following diagram illustrates the central role of the ULK1 complex in the autophagy signaling cascade, integrating signals from upstream sensors like mTOR and AMPK to initiate the formation of the autophagosome.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BL-918, a small-molecule activator of ULK1, induces cytoprotective autophagy for amyotrophic lateral sclerosis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-Molecule Activator of UNC-51-Like Kinase 1 (ULK1) That Induces Cytoprotective Autophagy for Parkinson's Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. stemcell.com [stemcell.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BL-918's Therapeutic Potential in Neurodegenerative Pathways
For Immediate Release
[City, State] – December 26, 2025 – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of BL-918, a novel small molecule activator of Unc-51 like autophagy activating kinase 1 (ULK1). The guide provides a detailed examination of BL-918's impact on key neurodegenerative pathways, particularly in Parkinson's Disease (PD) and Amyotrophic Lateral Sclerosis (ALS), and contrasts its mechanism and efficacy with established and alternative therapeutic strategies.
The central mechanism of BL-918 lies in its ability to induce autophagy and mitophagy, essential cellular processes for clearing aggregated proteins and damaged mitochondria, which are pathological hallmarks of many neurodegenerative disorders. In preclinical studies, BL-918 has demonstrated significant neuroprotective effects by activating the PINK1/Parkin signaling pathway in models of Parkinson's disease and facilitating the clearance of toxic superoxide dismutase 1 (SOD1) aggregates in models of ALS.
This guide presents a comparative overview of BL-918 against current therapeutic options and other emerging compounds that modulate similar pathways. For Parkinson's disease, BL-918's targeted approach of enhancing cellular quality control is contrasted with the symptomatic relief provided by dopamine replacement therapies like Levodopa and dopamine-sparing strategies involving Monoamine Oxidase B (MAO-B) inhibitors. In the context of ALS, the guide compares BL-918's mechanism with that of Riluzole, a glutamate modulator, and Edaravone, a free radical scavenger.
Furthermore, the guide explores other potential modulators of autophagy and mitophagy, such as Kinetin and Niclosamide, providing available data on their efficacy and mechanisms of action to offer a broader perspective on therapeutic strategies targeting these pathways.
Comparative Analysis of Therapeutic Agents in Neurodegenerative Disease Models
The following tables summarize the performance of BL-918 in comparison to other therapeutic agents for Parkinson's Disease and Amyotrophic Lateral Sclerosis, based on available preclinical data.
Table 1: Comparison of Therapeutic Agents in Parkinson's Disease Models
| Compound | Mechanism of Action | Model | Key Efficacy Endpoints | Quantitative Data |
| BL-918 | ULK1 Activator, Mitophagy Inducer (via PINK1/Parkin pathway) | MPTP-induced mouse model | Protection of dopaminergic neurons, improved motor function | Dose-dependent neuroprotection and motor function improvement. |
| Levodopa | Dopamine Precursor | MPTP-induced mouse model | Symptomatic relief of motor deficits | Temporary improvement in motor scores. |
| MAO-B Inhibitors | Inhibition of dopamine breakdown | MPTP-induced mouse model | Increased dopamine levels, modest motor symptom improvement | Moderate improvement in motor function. |
| Kinetin | Putative PINK1 Activator | Cellular models of PD | Enhanced PINK1 activity, promotion of mitophagy | Recent studies suggest an indirect mechanism of action. |
| Niclosamide | Mitophagy Inducer | Cellular models of PD | Induction of mitochondrial fragmentation and autophagy | Dose-dependent induction of mitophagy.[1] |
Table 2: Comparison of Therapeutic Agents in Amyotrophic Lateral Sclerosis Models
| Compound | Mechanism of Action | Model | Key Efficacy Endpoints | Quantitative Data |
| BL-918 | ULK1 Activator, Autophagy Inducer | SOD1-G93A mouse model | Reduced SOD1 aggregation, improved motor function, extended lifespan | Dose-dependent reduction in SOD1 aggregates and improved motor performance. |
| Riluzole | Glutamate Release Inhibitor | SOD1-G93A mouse model | Modest extension of survival | Small but significant increase in lifespan. |
| Edaravone | Free Radical Scavenger | SOD1-G93A mouse model | Reduced oxidative stress, slowed functional decline | Moderate slowing of disease progression in some patient populations. |
| Niclosamide | Mitophagy Activator | SOD1-G93A and FUS mouse models | Slowed disease progression, increased survival, reduced gliosis and motor neuron loss | Dose-dependent improvement in motor function and survival.[2][3] |
Signaling Pathways and Experimental Workflows
To visually elucidate the mechanisms of action and experimental designs discussed, the following diagrams have been generated.
Figure 1: BL-918's activation of the PINK1/Parkin pathway in Parkinson's Disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective effects of niclosamide on disease progression via inflammatory pathways modulation in SOD1-G93A and FUS-associated amyotrophic lateral sclerosis models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of niclosamide on disease progression via inflammatory pathways modulation in SOD1-G93A and FUS-associated amyotrophic lateral sclerosis models - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of BL-918: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of BL-918, a UNC-51-like kinase 1 (ULK1) activator used in life sciences research.
Chemical and Safety Data Summary
A thorough understanding of the chemical properties and potential hazards of a compound is the first step in ensuring its safe handling and disposal. The following table summarizes key data for BL-918.
| Property | Value | Reference |
| CAS Number | 2101517-69-3 | [1][2][3] |
| Molecular Formula | C23H15F8N3OS | [3] |
| Molecular Weight | 533.4 g/mol | [3] |
| Appearance | Solid | [3] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml | |
| Hazard Summary | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Very toxic to aquatic life with long lasting effects. | [3] |
Experimental Protocols: Disposal of BL-918
The following step-by-step protocol should be followed for the proper disposal of BL-918 waste generated in a laboratory setting. This procedure is designed to comply with general safety guidelines and regulations for hazardous chemical waste.
Personnel Safety: Before beginning any disposal procedures, all personnel must be wearing the appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Chemical-resistant gloves (nitrile or neoprene recommended)
-
Safety goggles or glasses
-
A laboratory coat
Waste Segregation and Collection:
-
Identify Waste Streams: All materials contaminated with BL-918 must be considered hazardous waste. This includes:
-
Unused or expired pure BL-918 compound.
-
Solutions containing BL-918.
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, weighing paper).
-
Rinsate from cleaning contaminated glassware.
-
-
Use Designated Waste Containers:
-
A dedicated, clearly labeled hazardous waste container must be used for all BL-918 waste.
-
The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, leak-proof lid.
-
The container must be labeled as "Hazardous Waste" and include the full chemical name "BL-918" and the primary hazard(s) ("Toxic," "Environmental Hazard").
-
-
Segregate Halogenated Waste: BL-918 is a fluorinated organic compound and must be disposed of as halogenated organic waste .
-
Do not mix BL-918 waste with non-halogenated organic waste streams.
-
If your facility has a specific waste stream for fluorinated compounds, use that. Otherwise, it should be collected with other chlorinated or brominated waste.
-
Disposal Procedure:
-
Solid Waste:
-
Carefully place all solid materials contaminated with BL-918 (e.g., contaminated gloves, pipette tips, weighing paper) into the designated halogenated organic waste container.
-
For pure, unused BL-918, if it is to be disposed of, it should also be placed directly into this container.
-
-
Liquid Waste:
-
Collect all liquid waste containing BL-918, including experimental solutions and rinsate from cleaning glassware, in a separate, sealed container labeled for halogenated organic liquid waste.
-
Do not fill liquid waste containers to more than 80% capacity to allow for vapor expansion and prevent spills.
-
-
Storage of Waste:
-
Store the sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) or your laboratory's designated hazardous waste storage area.
-
The storage area should be secure, well-ventilated, and away from sources of ignition.
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of BL-918 waste.
Caption: Decision workflow for the proper segregation and disposal of BL-918 waste.
References
Personal protective equipment for handling BL-918
For researchers, scientists, and drug development professionals working with BL-918, a comprehensive understanding of its handling and safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
BL-918 is classified as a substance that is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to PPE protocols is mandatory.
Core PPE Requirements:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn at all times when handling BL-918. It is crucial to inspect gloves for any tears or punctures before use.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For procedures with a risk of splashing, a face shield should be worn in addition to safety glasses.
-
Skin and Body Protection: A standard laboratory coat must be worn and fully buttoned. For operations with a higher risk of exposure, chemical-resistant aprons or coveralls are recommended.
-
Respiratory Protection: Work with BL-918 should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.
A summary of recommended PPE for various laboratory scenarios is provided in the table below.
| Scenario | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (in fume hood) | Nitrile gloves | Safety glasses with side shields | Laboratory coat | Not generally required |
| High-Volume Handling / Splash Risk | Nitrile gloves | Face shield and safety glasses | Chemical-resistant apron over lab coat | Within a certified chemical fume hood |
| Weighing / Aliquoting (outside fume hood) | Nitrile gloves | Safety glasses with side shields | Laboratory coat | NIOSH-approved respirator |
| Emergency Spill Response | Heavy-duty nitrile or butyl rubber gloves | Chemical splash goggles and face shield | Chemical-resistant suit or coveralls | NIOSH-approved respirator with appropriate cartridges |
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation: Before handling BL-918, ensure that the work area is clean and uncluttered. A designated area for handling this compound should be established. All necessary PPE and spill cleanup materials should be readily accessible.
-
Handling: Avoid direct contact with the skin, eyes, and clothing. Prevent the formation of dust and aerosols. Use only non-sparking tools.
-
Storage: Store BL-918 in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Hygiene: Wash hands thoroughly with soap and water after handling BL-918 and before eating, drinking, or smoking.
Disposal Plan:
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated materials should be collected in a designated, labeled hazardous waste container.
-
Unused BL-918: Dispose of unused BL-918 and its containers in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the general trash.
-
Spill Cleanup: In case of a spill, evacuate the area and prevent unprotected personnel from entering. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling BL-918 in a laboratory setting.
Caption: Workflow for Safe Handling of BL-918.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
